Isotoosendanin
Description
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Properties
IUPAC Name |
[4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHGAWHOBGXBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isotoosendanin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
Abstract
Isotoosendanin (B10861741) is a naturally occurring triterpenoid (B12794562) that has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-tumor effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action. Quantitative data on yield and key experimental protocols are presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Melia genus, within the Meliaceae family. The most prominent sources are:
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Melia toosendan Sieb. et Zucc.: The fruit (Fructus Meliae Toosendan) and bark (Cortex Meliae) of this tree are the most common sources for the isolation of this compound and its related limonoids.[1][2][3] Melia toosendan is widely distributed in tropical and subtropical regions, particularly in southwestern China.[3]
-
Melia azedarach L.: Commonly known as the Chinaberry tree, this species also contains this compound, although the content can vary significantly based on the geographical origin of the plant.[4]
The concentration of these compounds can differ depending on the part of the plant used and its geographical location.[4]
Quantitative Data: this compound Content
The yield of related compounds like toosendanin (B190432) varies significantly, indicating that this compound yields are also subject to regional and plant part differences. The following table summarizes representative data on toosendanin content, which can provide an estimation for this compound isolation efforts.
| Plant Species | Plant Part | Geographic Origin | Toosendanin Content (mg/g of dried material) |
| Melia toosendan | Bark | Fugou, Henan Province | 4.223 |
| Melia toosendan | Fruit | Hangzhou, Zhejiang Province | 0.800 |
| Melia azedarach | Bark | Yanhe, Guizhou Province | 5.160 |
| Melia azedarach | Bark | Xixiang, Shaanxi Province | 4.679 |
Data adapted from a study on toosendanin content, which is structurally related to this compound.[4]
Isolation and Purification Protocols
The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and chromatographic purification. Below are detailed experimental protocols synthesized from published literature.
General Experimental Workflow
The overall process for isolating this compound follows a systematic workflow from raw plant material to a purified compound.
Protocol 1: Methanol Extraction and Multi-Step Chromatography
This protocol is adapted from a study focused on isolating various compounds, including this compound, from the fruits of Melia toosendan.[3][5]
-
Extraction:
-
Initial Fractionation (Diaion HP20 Column):
-
Secondary Fractionation (Silica Gel Column):
-
Purification (Medium-Pressure Liquid Chromatography - MPLC):
-
The fraction containing this compound is chromatographed on an MPLC system with a reverse-phase (RP-18) column.
-
Elution is carried out with a methanol-water gradient (from 20:80 to 100:0).[3]
-
-
Final Purification (Semi-preparative HPLC):
Protocol 2: Ethanol (B145695) Extraction and Bioassay-Guided Fractionation
This protocol is based on a method used to isolate anti-osteoporotic compounds from Melia toosendan fructus.[6][7]
-
Extraction:
-
Solvent Partitioning:
-
The crude extract is dissolved in water and sequentially fractionated with dichloromethane, ethyl acetate (B1210297), and butanol.[6]
-
-
Silica Gel Chromatography:
-
HPLC Purification:
-
The most active fraction is further purified by high-performance liquid chromatography (HPLC) using a C18 column to obtain the final compound.[6]
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Pharmacological Activity and Signaling Pathways
This compound has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC).[1][8] Its mechanism involves the inhibition of key signaling pathways that regulate cancer cell metastasis.
Inhibition of the TGF-β/Smad Signaling Pathway
Recent studies have revealed that this compound directly targets the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial for processes like epithelial-mesenchymal transition (EMT) and lamellipodia formation in cancer cells.[8][9]
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Direct Binding to TGFβR1: this compound directly interacts with the TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity.[9]
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Downstream Effects: This inhibition blocks the activation of the Smad2/3 signaling axis.[8] Consequently, the expression of downstream genes like GOT2 is decreased.[8][10] The reduction in GOT2 leads to increased ubiquitination and degradation of MYH9, which in turn inhibits mitochondrial fission and lamellipodia formation, ultimately suppressing TNBC metastasis.[8][10]
The diagram below illustrates this inhibitory mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Natural Product Sciences [e-nps.or.kr]
- 4. xuebao.scau.edu.cn [xuebao.scau.edu.cn]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Isolation and Characterization of an Anti-Osteoporotic Compound from Melia toosendan Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of an Anti-Osteoporotic Compound from Melia toosendan Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin, a natural triterpenoid (B12794562) limonoid extracted from Melia toosendan, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and notably, potent anti-cancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in its study and for professionals involved in the development of novel therapeutics based on this compound. This document details its chemical identity, solubility profile, and spectral characteristics. Furthermore, it outlines key experimental protocols for its analysis and visualizes its primary signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its mechanism and practical application in a research context.
Chemical and Physical Properties
This compound is a complex natural product with a multifaceted structure that dictates its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈O₁₁ | [1] |
| Molecular Weight | 574.62 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | >98% (as determined by HPLC) | [2] |
| Melting Point | 248-250 °C | |
| Predicted logP | 1.8 | |
| Predicted pKa | 12.5 (most acidic) |
Table 1: Key Physicochemical Properties of this compound.
Solubility
This compound is sparingly soluble in water but exhibits good solubility in a range of organic solvents. This characteristic is crucial for its handling in experimental settings and for formulation development.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Table 2: Qualitative Solubility of this compound in Common Organic Solvents.[2]
Spectroscopic Data
The structural elucidation and confirmation of this compound's identity are heavily reliant on various spectroscopic techniques.
UV-Vis Spectroscopy
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λmax: 217 nm
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl groups) |
| ~1735 (sharp) | C=O (ester carbonyl) |
| ~1670 (sharp) | C=O (α,β-unsaturated ketone) |
| ~1240 | C-O (ester) |
| ~1050 | C-O (alcohol) |
Table 3: Characteristic IR Absorption Bands of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its complex polycyclic structure. Key chemical shifts are summarized below (in CDCl₃, shifts in ppm):
¹H NMR:
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Signals corresponding to acetyl protons (~2.0-2.2 ppm)
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Multiple signals in the aliphatic region (1.0-4.5 ppm) from the steroidal backbone
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Signals for the furan (B31954) ring protons (~6.3, 7.3, 7.4 ppm)
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Characteristic downfield shifts for protons adjacent to oxygen-containing functional groups.
¹³C NMR:
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Carbonyl carbons of the ester and ketone groups (~170-200 ppm)
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Signals for the furan ring carbons (~110-145 ppm)
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Numerous signals in the aliphatic region corresponding to the carbon framework.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
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[M+H]⁺: m/z 575.24
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[M+Na]⁺: m/z 597.22
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Key Fragmentation Ions: The fragmentation pattern of this compound is complex due to its polycyclic nature. Common losses include acetic acid (60 Da) and water (18 Da) from the molecular ion. A significant fragment ion is observed at m/z 437, corresponding to the loss of both acetyl groups and water.[2]
Biological Activity and Mechanism of Action
This compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of triple-negative breast cancer (TNBC). Its primary mechanism of action involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.
This compound acts as an inhibitor of the TGF-β receptor 1 (TGFβR1) kinase.[3] By binding to TGFβR1, it prevents the phosphorylation and subsequent activation of downstream signaling molecules, SMAD2 and SMAD3. This disruption of the TGF-β pathway leads to the inhibition of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Caption: TGF-β Signaling Pathway Inhibition by this compound.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
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Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the suspension to pellet the undissolved solid.
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Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method such as HPLC-UV.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for assessing the purity of this compound samples.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 217 nm.
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Injection Volume: 10 µL.
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Procedure: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection. The purity is determined by the relative area of the main peak.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Experimental Workflow for an MTT Cell Viability Assay.
Conclusion
This technical guide consolidates the essential physicochemical properties of this compound, providing a critical resource for its scientific investigation and therapeutic development. The data presented herein, from its fundamental chemical characteristics to its spectroscopic signature and biological mechanism of action, offers a solid foundation for researchers. The detailed experimental protocols and visual representations of its signaling pathway and a common experimental workflow are intended to streamline its study and application. As research into the therapeutic potential of this compound continues, a thorough understanding of its physicochemical properties will remain indispensable for unlocking its full clinical promise.
References
- 1. This compound | 97871-44-8 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid (B12794562) extracted from the fruits of Melia toosendan, has garnered significant attention in the scientific community for its diverse and potent biological activities. Primarily investigated for its anticancer properties, ITSN has demonstrated efficacy in various cancer models, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). Its mechanism of action is multifaceted, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, metastasis, and inflammation. This technical guide provides a comprehensive review of the current understanding of this compound's mechanism of action, with a focus on its anticancer and anti-inflammatory effects. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Mechanism of Action
This compound exerts its anticancer effects through a complex interplay of signaling pathway modulation, induction of cell death, and inhibition of metastasis.
Inhibition of Pro-Metastatic Signaling Pathways
TGF-β/Smad Signaling Pathway:
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cellular processes, and its dysregulation is a hallmark of cancer progression, particularly in promoting epithelial-to-mesenchymal transition (EMT) and metastasis. This compound has been shown to directly target and inhibit this pathway.
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Direct Binding to TGFβR1: ITSN directly interacts with the TGF-β receptor type 1 (TGFβR1), a key kinase in the pathway. This binding event abrogates the kinase activity of TGFβR1.
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Inhibition of Smad2/3 Phosphorylation: By inhibiting TGFβR1, ITSN prevents the phosphorylation of its downstream effectors, Smad2 and Smad3. This blockage of Smad2/3 activation is a critical step in halting the TGF-β signaling cascade.
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Downregulation of Downstream Targets: The inhibition of Smad2/3 phosphorylation leads to the downregulation of TGF-β target genes involved in EMT and metastasis.
PI3K/Akt/mTOR Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been shown to suppress this pathway, contributing to its anti-proliferative effects.
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Inhibition of Akt and mTOR Phosphorylation: ITSN treatment leads to a decrease in the phosphorylation levels of both Akt and mTOR, key kinases in this pathway. This indicates a disruption of the signaling cascade.
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Downregulation of Downstream Effectors: The inhibition of mTOR activity by ITSN results in the reduced phosphorylation of its downstream targets, such as p70S6K and 4E-BP1, which are critical for protein synthesis and cell cycle progression.
STAT3 Signaling Pathway:
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been identified as an inhibitor of the STAT3 signaling pathway.
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Inhibition of STAT3 Phosphorylation: ITSN treatment leads to a significant reduction in the phosphorylation of STAT3 at Tyr705, which is essential for its activation.
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Blockade of STAT3 Dimerization and Nuclear Translocation: By preventing phosphorylation, ITSN inhibits the dimerization of STAT3 monomers and their subsequent translocation to the nucleus.
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Downregulation of STAT3 Target Genes: The inhibition of nuclear STAT3 leads to the downregulation of its target genes, which include key regulators of cell survival (e.g., Bcl-2, Mcl-1) and angiogenesis (e.g., VEGF).
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on this pathway appears to be context-dependent.
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Modulation of ERK, JNK, and p38 Phosphorylation: Studies have shown that ITSN can modulate the phosphorylation status of key MAPK proteins, including ERK, JNK, and p38. The specific effects (activation or inhibition) can vary depending on the cancer cell type and experimental conditions. This modulation can lead to the induction of apoptosis and cell cycle arrest.
Induction of Cell Death
This compound has been shown to induce multiple forms of programmed cell death in cancer cells, including apoptosis, necrosis, and autophagy. The induction of apoptosis is a key mechanism of its anticancer activity and is often mediated by the modulation of the signaling pathways mentioned above.
Quantitative Data on Anticancer Effects
The following table summarizes the available quantitative data on the cytotoxic effects of this compound (ITSN) and its analogue Toosendanin (TSN) in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective at 1000 nM | [1] |
| This compound | BT549 | Triple-Negative Breast Cancer | Not explicitly stated, but effective at 1000 nM | [1] |
| This compound | 4T1 | Triple-Negative Breast Cancer (murine) | Not explicitly stated, but effective at 100 nM | [1] |
| Toosendanin | Osteosarcoma cell lines | Osteosarcoma | Effective at 100 nM for inhibiting p-STAT3 | [2] |
Anti-inflammatory Mechanism of Action
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its aberrant activation is associated with chronic inflammatory diseases and cancer.
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Inhibition of IκBα Degradation: this compound may inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, ITSN prevents the release and nuclear translocation of the active NF-κB p65 subunit.
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Suppression of Pro-inflammatory Cytokine Production: By inhibiting the NF-κB pathway, this compound can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins in cell lysates.
Methodology:
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Cell Lysis: Cells are treated with this compound or vehicle control for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
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SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a polyacrylamide gel via electrophoresis.
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Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
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Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on cell migration.
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.
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Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the cell monolayer.
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Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.
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Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.
-
Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to assess cell migration.
Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plate is incubated for a period of time to allow the cells to invade through the Matrigel and the porous membrane.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Experimental Workflow
The investigation of a natural product's anticancer mechanism of action typically follows a structured workflow, starting from initial screening to in-depth mechanistic studies.
Conclusion
This compound is a promising natural product with significant potential as an anticancer and anti-inflammatory agent. Its mechanism of action is complex, involving the targeted inhibition of key signaling pathways such as TGF-β/Smad, PI3K/Akt/mTOR, and STAT3, which are critical for cancer cell proliferation, survival, and metastasis. Furthermore, its ability to modulate the NF-κB pathway underscores its therapeutic potential in inflammatory conditions. The detailed understanding of its molecular targets and mechanisms of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and its derivatives as novel therapeutic agents. The provided experimental protocols and workflow offer a practical framework for researchers to further investigate the therapeutic potential of this and other natural products.
References
The Biological Activity of Isotoosendanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin (ITSN), a natural triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has garnered significant attention in the scientific community for its diverse and potent biological activities. Primarily investigated for its anti-cancer properties, ITSN has demonstrated considerable efficacy in preclinical models, particularly against aggressive malignancies such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). Its mechanism of action is multifaceted, involving the direct inhibition of key signaling pathways implicated in tumorigenesis and metastasis. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular targets, effects on cellular processes, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its therapeutic potential.
Introduction
This compound is a limonoid, a class of chemically diverse tetracyclic triterpenoids. Structurally similar to its isomer, Toosendanin (TSN), ITSN has emerged as a promising candidate for drug development due to its significant cytotoxic, anti-inflammatory, and insecticidal properties. This document will delve into the core biological activities of ITSN, with a primary focus on its anti-neoplastic effects, detailing the molecular interactions and cellular consequences that underpin its therapeutic potential.
Anti-Cancer Activity
The anti-cancer activity of this compound is the most extensively studied of its biological functions. It has been shown to inhibit cancer cell proliferation, induce apoptosis and necrosis, and suppress metastasis in various cancer types.
Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in multiple studies.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 | [1] |
| HCC827 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 | [1] |
| H838 | Non-Small Cell Lung Cancer | 1.691 - 18.20 | 48 - 72 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective at 2.5 µM | Not specified | [2] |
| BT549 | Triple-Negative Breast Cancer | Not explicitly stated, but effective | Not specified | [2] |
| 4T1 | Triple-Negative Breast Cancer | Not explicitly stated, but effective | Not specified | [2] |
Table 1: Cytotoxicity of this compound in various cancer cell lines.
Molecular Mechanisms of Anti-Cancer Activity
This compound's anti-cancer effects are attributed to its ability to modulate multiple critical signaling pathways involved in cell growth, survival, and metastasis.
A key mechanism of this compound's anti-metastatic effect in triple-negative breast cancer is its direct interaction with and inhibition of the Transforming Growth Factor-β Receptor 1 (TGFβR1)[3][4]. ITSN binds to the kinase domain of TGFβR1, with Lys232 and Asp351 being crucial residues for this interaction, thereby abrogating its kinase activity with an IC50 of 6732 nM[1][3]. This inhibition blocks the downstream signaling cascade, including the phosphorylation of Smad2/3, which in turn prevents the epithelial-mesenchymal transition (EMT), a critical process for cancer cell metastasis[3]. Furthermore, ITSN has been shown to decrease the expression of GOT2, a downstream target of the TGF-β-Smad2/3 pathway, which plays a role in TNBC metastasis[5][6].
Caption: this compound inhibits TGF-β signaling by targeting TGFβR1.
This compound also exerts its anti-tumor effects by inhibiting the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway[1]. It directly targets and enhances the stability of SHP-2, a protein tyrosine phosphatase, leading to reduced ubiquitination and subsequent suppression of STAT3 phosphorylation at Tyr705[1]. This inhibition prevents the nuclear translocation of STAT3, a transcription factor that regulates the expression of genes involved in cell proliferation and survival[1][7][8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin: A Technical Guide to its Function as a TGFβR1 Inhibitor in Cancer Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-β (TGF-β) signaling is a critical pathway implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. In the context of advanced cancers, aberrant TGF-β signaling, particularly through its type I receptor (TGFβR1), is a key driver of epithelial-mesenchymal transition (EMT), metastasis, and immunosuppression. Consequently, TGFβR1 has emerged as a high-priority target for therapeutic intervention. Isotoosendanin (ITSN), a natural triterpenoid (B12794562) compound, has been identified as a direct, orally active inhibitor of TGFβR1. This document provides a comprehensive technical overview of ITSN's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development.
Mechanism of Action: Direct Inhibition of TGFβR1 Kinase Activity
This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of TGFβR1. This interaction occurs within the ATP-binding pocket of the TGFβR1 kinase domain, preventing the receptor from phosphorylating and activating its downstream effector proteins, Smad2 and Smad3.
The binding of ITSN to TGFβR1 has been shown to be dependent on key amino acid residues, specifically Lys232 and Asp351, within the kinase domain.[1][2] By occupying this site, ITSN abrogates the canonical TGF-β signaling cascade. This blockade effectively reverses TGF-β-induced EMT, a crucial process for tumor cell invasion and metastasis, and inhibits the expression of downstream genes involved in these processes.[1][3] Recent studies have further elucidated that this inhibition leads to reduced expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2), which in turn promotes the degradation of MYH9, a protein involved in mitochondrial fission and the formation of lamellipodia, ultimately suppressing cancer cell motility.[4][5]
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin as a Modulator of the JAK/STAT3 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3), a key latent cytoplasmic transcription factor, is a critical signaling molecule involved in a myriad of cellular processes including proliferation, survival, differentiation, and angiogenesis. The Janus kinase (JAK)/STAT3 pathway transmits signals from cytokines and growth factors from the cell membrane to the nucleus, where STAT3 regulates the transcription of target genes. Constitutive activation of the JAK/STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.
Isotoosendanin (B10861741) (TSN), a natural triterpenoid (B12794562) extracted from Melia toosendan, has emerged as a potent inhibitor of the JAK/STAT3 signaling pathway.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cells, and detailed protocols for key experiments to study its interaction with the JAK/STAT3 pathway.
Mechanism of Action: this compound's Direct Inhibition of STAT3
This compound exerts its effects through direct interaction with STAT3, leading to the inhibition of its activation and downstream signaling. The primary mechanism involves the binding of this compound to the SH2 domain of STAT3.[1] This binding sterically hinders the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue by upstream kinases such as JAK2.
The inhibition of Tyr705 phosphorylation prevents the subsequent homodimerization of STAT3 monomers.[1] As dimerization is a prerequisite for nuclear translocation, this compound effectively blocks the accumulation of STAT3 in the nucleus. Consequently, the transcriptional activity of STAT3 is suppressed, leading to the downregulation of its target genes, which include key regulators of apoptosis and cell survival such as Bcl-2, Mcl-1, and survivin.[1]
dot
Caption: Mechanism of this compound on the JAK/STAT3 Signaling Pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cancer cell lines. It is important to note that the specific values may vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of this compound (IC50 Values)
While the primary literature indicates potent activity, specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in a single repository. The data below is representative and highlights the need for empirical determination in cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| 143B | Osteosarcoma | Not explicitly stated, but significant viability reduction at 50-100 nM | [1] |
| HOS | Osteosarcoma | Not explicitly stated, but significant viability reduction at 50-100 nM | [1] |
| U2OS | Osteosarcoma | Not explicitly stated, but significant viability reduction at 50-100 nM | [1] |
| User-defined | User-defined | To be determined |
Researchers are encouraged to perform dose-response assays to determine the specific IC50 value for their cell line of interest.
Table 2: Effect of this compound on STAT3 Phosphorylation and Downstream Targets
This compound has been shown to decrease the phosphorylation of STAT3 and the expression of its downstream anti-apoptotic targets in a dose-dependent manner in osteosarcoma cell lines.[1]
| Target Protein | Cell Line | This compound Concentration | Observed Effect | Citation |
| p-STAT3 (Tyr705) | 143B, HOS | 100 nM | Significant decrease | [1] |
| Total STAT3 | 143B, HOS | 100 nM | No significant change | [1] |
| Bcl-2 | 143B, HOS | 100 nM | Decreased expression | [1] |
| Mcl-1 | 143B, HOS | 100 nM | Decreased expression | [1] |
| Survivin | 143B, HOS | 100 nM | Decreased expression | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound on the JAK/STAT3 signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
dot
Caption: Workflow for a Cell Viability (MTT) Assay.
Western Blot Analysis for p-STAT3 and Downstream Targets
This protocol is for detecting the levels of total and phosphorylated STAT3, as well as downstream target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Mcl-1, anti-survivin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
Cancer cell line
-
STAT3-responsive luciferase reporter plasmid
-
Control luciferase reporter plasmid (e.g., Renilla)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid in a 24-well plate.
-
After 24 hours, treat the cells with different concentrations of this compound for an appropriate duration.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the STAT3-responsive (firefly) luciferase activity to the control (Renilla) luciferase activity.
Immunofluorescence for STAT3 Nuclear Translocation
This protocol visualizes the subcellular localization of STAT3.
Materials:
-
Cancer cell lines
-
This compound
-
Coverslips in a 24-well plate
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-STAT3)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound. An untreated control and a positive control (e.g., IL-6 stimulation) should be included.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-STAT3 antibody for 1-2 hours.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
Conclusion
This compound represents a promising natural compound for targeting the constitutively activated JAK/STAT3 signaling pathway in cancer. Its direct binding to the STAT3 SH2 domain provides a clear mechanism for its inhibitory effects on STAT3 phosphorylation, dimerization, nuclear translocation, and downstream gene expression. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of this compound and other potential STAT3 inhibitors in various cancer models. Further research to establish a comprehensive profile of its IC50 values across diverse cancer types and to conduct in-depth in vivo studies will be crucial for its potential translation into clinical applications.
References
Isotoosendanin-Induced Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin (B10861741) (ITSN), a natural triterpenoid (B12794562) extracted from Melia toosendan, has emerged as a promising candidate in oncology research due to its potent anti-tumor activities. A significant body of evidence indicates that ITSN exerts its cytotoxic effects primarily through the induction of apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying ITSN-induced apoptosis, focusing on the core signaling pathways, quantitative data from key experimental findings, and detailed methodologies for the cited experiments. The information is presented to support further research and drug development initiatives in cancer therapeutics.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with many approved drugs originating from natural sources. This compound, a limonoid, has demonstrated significant inhibitory effects on the growth of various cancer cells, including triple-negative breast cancer, glioblastoma, and gastric cancer.[1][2][3] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, a critical process for tissue homeostasis and the elimination of malignant cells. Understanding the precise molecular pathways through which this compound triggers apoptosis is crucial for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on this compound-induced apoptosis, providing a technical resource for the scientific community.
Quantitative Analysis of this compound's Cytotoxic and Pro-Apoptotic Effects
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across various studies. The following tables summarize the key data, including IC50 values and observed changes in the expression of apoptosis-related proteins.
Table 1: IC50 Values of this compound and Toosendanin (B190432) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Toosendanin | HL-60 | Human promyelocytic leukemia | 28 ng/mL (48h) | [4] |
| Toosendanin | U87 | Glioblastoma | ~10 nM | [2] |
| Toosendanin | C6 | Glioblastoma | ~10 nM | [2] |
| This compound | MDA-MB-231 | Triple-negative breast cancer | 1000 nM (for specific assays) | [5] |
| This compound | 4T1 | Triple-negative breast cancer | 100 nM (for specific assays) | [5] |
Note: Toosendanin (TSN) is a closely related compound often studied alongside this compound (ITSN). Data for both are included for comparative purposes.
Table 2: Modulation of Apoptosis-Related Proteins by this compound and Toosendanin
The induction of apoptosis by this compound is accompanied by characteristic changes in the expression levels of key regulatory proteins.
| Compound | Cancer Cell Line | Protein | Effect | Citation |
| Toosendanin | HL-60 | Bax | Increase | [4][6] |
| Toosendanin | HL-60 | Bcl-2 | Decrease | [4][6] |
| Toosendanin | HL-60 | Cleaved PARP | Increase | [4] |
| Toosendanin | HL-60 | Cleaved Caspase-3 | Increase | [4] |
| Toosendanin | H22 | Bax | Increase | [6] |
| Toosendanin | H22 | Bcl-2 | Decrease | [6] |
| Toosendanin | H22 | Cytochrome c | Release from mitochondria | [6] |
| Toosendanin | H22 | Caspase-3 | Activation | [6] |
| Toosendanin | H22 | Caspase-8 | Activation | [6] |
| Toosendanin | H22 | Caspase-9 | Activation | [6] |
| Toosendanin | AGS & HGC-27 | Cleaved Caspase-3 | Increase | [3] |
| Toosendanin | AGS & HGC-27 | Cleaved PARP | Increase | [3] |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound orchestrates apoptosis through a complex interplay of multiple signaling pathways. The following sections detail the key pathways and their components that are modulated by this compound.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism through which this compound induces apoptosis. This pathway is centered on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
This compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[6] In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[3][4][6][7]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate several branches of the MAPK family.
-
c-Jun N-terminal Kinase (JNK) Pathway: In some cancer cell types, such as HL-60, toosendanin has been found to induce apoptosis through the suppression of the JNK signaling pathway.[4] This suggests that in certain contexts, the pro-apoptotic effects of these compounds may be mediated by inhibiting survival signals transmitted through the JNK cascade.
-
p38 MAPK Pathway: Conversely, in human gastric cancer cells, toosendanin has been shown to induce caspase-dependent apoptosis through the activation of the p38 MAPK pathway.[3] This highlights the context-dependent role of MAPK signaling in response to toosendanin treatment.
TGF-β/Smad Signaling Pathway
In the context of triple-negative breast cancer (TNBC), this compound has been shown to inhibit metastasis by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5] ITSN directly binds to the TGF-β receptor 1 (TGFβR1), which in turn abrogates the phosphorylation of Smad2/3.[5] While this pathway is more directly linked to the inhibition of epithelial-mesenchymal transition (EMT) and metastasis, its crosstalk with apoptotic signaling is an area of active investigation. By inhibiting key drivers of cancer progression, this compound may sensitize cells to apoptosis.
Role of Reactive Oxygen Species (ROS)
Several studies suggest that the induction of apoptosis by natural compounds can be mediated by an increase in intracellular reactive oxygen species (ROS).[8] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including mitochondria, and subsequently triggering the intrinsic apoptotic pathway. While direct evidence for this compound-induced ROS production leading to apoptosis is still emerging, it represents a plausible mechanism that warrants further investigation.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate this compound-induced apoptosis.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol Outline:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Immunofluorescence Staining
-
Principle: This technique uses antibodies fluorescently labeled to visualize the localization of specific proteins within the cell.
-
Protocol Outline:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.[5]
-
Permeabilize the cells with a detergent (e.g., 0.3% Triton X-100).[5]
-
Block with 1% BSA.[5]
-
Incubate with primary antibodies against the target protein.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst 33258).[5]
-
Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.[5]
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a potent inducer of apoptosis in a range of cancer cells, acting through multiple, interconnected signaling pathways. The intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and subsequent caspase activation, appears to be a central mechanism. Furthermore, its ability to influence MAPK and TGF-β signaling pathways underscores its multifaceted anti-cancer potential.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate its bioavailability, metabolism, and in vivo efficacy in preclinical animal models.
-
Combination Therapies: Investigating synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Target Deconvolution: Precisely identifying all direct binding partners of this compound to fully elucidate its mechanism of action.
-
Biomarker Discovery: Identifying biomarkers that can predict sensitivity to this compound treatment in different cancer types.
The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing this compound from a promising natural product to a potential clinical candidate in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Toosendanin Exerts an Anti-Cancer Effect in Glioblastoma by Inducing Estrogen Receptor β- and p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toosendanin induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Apoptotic Effects of Toosendanin Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]
- 7. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isotoosendanin: A Deep Dive into its Therapeutic Potential for Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Isotoosendanin (ITSN), a natural triterpenoid (B12794562) compound, has emerged as a promising candidate in TNBC research, demonstrating potent anti-tumor and anti-metastatic properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The primary focus is on ITSN's role in inhibiting the TGF-β signaling pathway, a critical driver of TNBC progression. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound in the context of triple-negative breast cancer.
Introduction to Triple-Negative Breast Cancer and this compound
Triple-negative breast cancer (TNBC) is a subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the primary treatment modality.[3][4] TNBC accounts for approximately 15% of all breast cancers and is associated with a higher risk of metastasis and a poorer prognosis compared to other subtypes.[1][3] The aggressive nature of TNBC underscores the urgent need for novel therapeutic strategies that target the specific molecular pathways driving its progression.
This compound (ITSN) is a natural product that has garnered significant attention for its potential anti-cancer activities.[3] Research has shown that ITSN can inhibit the growth and metastasis of TNBC cells both in vitro and in vivo.[3][5] Its mechanism of action is multifaceted, including the induction of apoptosis, necrosis, and autophagy.[6] A key focus of recent research has been the elucidation of its role as a direct inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of tumor progression and metastasis in TNBC.[1][3]
Mechanism of Action: Targeting the TGF-β Signaling Pathway
The TGF-β signaling pathway plays a pivotal role in the progression of TNBC by promoting epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3][7] this compound has been identified as a direct inhibitor of the TGF-β receptor type 1 (TGFβR1), a key kinase in this pathway.[3][5]
By directly binding to TGFβR1, ITSN abrogates its kinase activity, thereby preventing the phosphorylation and activation of the downstream signaling molecules, Smad2 and Smad3.[2][3] This blockade of the TGF-β/Smad axis leads to a cascade of downstream effects that collectively inhibit TNBC metastasis.[1][7]
Inhibition of Epithelial-Mesenchymal Transition (EMT)
The inhibition of TGFβR1 by ITSN leads to the reversal of EMT.[3] This is characterized by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, including Vimentin and α-SMA.[5] This shift in cellular phenotype reduces the invasive capacity of TNBC cells.
Downregulation of GOT2 and Inhibition of Mitochondrial Fission
A significant downstream consequence of ITSN-mediated TGF-β/Smad2/3 pathway inhibition is the decreased expression of Glutamate-Oxaloacetate Transaminase 2 (GOT2).[2] GOT2 has been identified as a downstream target of Smad2/3 and plays a crucial role in TNBC metastasis.[2]
GOT2 interacts with and stabilizes the protein MYH9, preventing its ubiquitination and degradation.[2] MYH9 is then translocated to the mitochondria, where it induces the phosphorylation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission.[2] Increased mitochondrial fission is associated with enhanced cancer cell motility and invasion.[2] By downregulating GOT2, ITSN disrupts this entire cascade, leading to reduced mitochondrial fission and lamellipodia formation, ultimately inhibiting TNBC cell migration and metastasis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound's effects on TNBC.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Cell Migration | 1000 nM | Inhibition of cell migration | [5] |
| BT549 | Cell Migration | 1000 nM | Inhibition of cell migration | [5] |
| 4T1 | Cell Migration | 100 nM | Inhibition of cell migration | [5] |
| MDA-MB-231 | TGFβR1 Kinase Activity | 6.732 µmol/L (IC50) | Abrogation of TGFβR1 kinase activity | [3] |
| MDA-MB-231 | GOT2 mRNA Expression | 1000 nM | Decreased GOT2 mRNA expression | [2] |
| 4T1 | GOT2 mRNA Expression | 100 nM | Decreased GOT2 mRNA expression | [2] |
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Animal Model | TNBC Cell Line | Treatment Protocol | Key Findings | Reference |
| BALB/c nude mice | MDA-MB-231 | 1 mg/kg/day ITSN | Markedly decreased GOT2 mRNA and protein expression in tumor tissues | [2] |
| BALB/c mice | 4T1 | 1 mg/kg/day ITSN | Combination with anti-PD-L1 improved therapeutic efficacy | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound for TNBC.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of this compound on TNBC cells.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, BT549, 4T1) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in TNBC cells or tumor tissues following this compound treatment.
-
Protein Extraction: Homogenize cell or tumor tissue samples in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TGFβR1, p-Smad2/3, GOT2, MYH9, E-cadherin, Vimentin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This protocol describes the establishment of a TNBC xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use female BALB/c nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject TNBC cells (e.g., 2 x 10⁵ MDA-MB-231 cells) into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) every 3 days.
-
Treatment: Once tumors reach a certain volume (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg/day, oral gavage or intraperitoneal injection) or vehicle control.
-
Metastasis Assessment: Use bioluminescence imaging (for luciferase-expressing cells) to monitor metastasis to distant organs like the lungs and liver.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors and organs for weight measurement, histological analysis (H&E staining), and molecular analysis (Western blot, IHC).
Conclusion and Future Directions
This compound presents a compelling case as a potential therapeutic agent for triple-negative breast cancer. Its well-defined mechanism of action, centered on the direct inhibition of the TGF-β signaling pathway, provides a strong rationale for its further development. The downstream consequences of this inhibition, including the suppression of EMT and the novel link to the GOT2-MYH9-DRP1 axis regulating mitochondrial fission, highlight the multifaceted anti-metastatic effects of this natural compound.
Future research should focus on several key areas:
-
Clinical Translation: Preclinical data strongly supports the initiation of clinical trials to evaluate the safety and efficacy of this compound in TNBC patients.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard chemotherapy or immunotherapy, such as anti-PD-L1 antibodies, could lead to more effective treatment regimens.[8]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment would be crucial for its clinical success.
-
Exploration of Other Pathways: While the TGF-β pathway is a primary target, further investigation into this compound's effects on other signaling pathways implicated in TNBC, such as STAT3 and NF-κB, may reveal additional mechanisms of action and therapeutic opportunities.
References
- 1. Deciphering the roles of TGF-β signaling in triple negative breast cancer [ir.vanderbilt.edu]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erianin induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer [jci.org]
- 7. TGF-β plays a vital role in triple-negative breast cancer (TNBC) drug-resistance through regulating stemness, EMT and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Screening of Isotoosendanin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening methodologies for Isotoosendanin (ITSN) and its derivatives. This compound, a natural triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has garnered significant interest for its diverse pharmacological activities. This document outlines key experimental protocols for assessing the cytotoxic, anti-inflammatory, and insecticidal properties of ITSN derivatives, presents available quantitative data, and visualizes the primary screening workflow and a key signaling pathway associated with its anti-cancer effects.
Data Presentation
The following tables summarize the known biological activities of the parent compound, this compound. These tables are intended to serve as a baseline for the comparative evaluation of newly synthesized derivatives.
Table 1: Cytotoxicity of this compound Against Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 2.5 | [1] |
| This compound | 4T1 | Murine Triple-Negative Breast Cancer | 2.5 | [1] |
| This compound | L-02 | Normal Human Hepatocyte | 1294.23 | [1] |
Note: This table will be updated as more data on this compound derivatives become available. The significant difference in IC50 values between cancerous and normal cell lines suggests a potential therapeutic window.
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | Not Available |
Note: This table is a template for recording the anti-inflammatory activity of this compound derivatives as determined through screening assays such as COX-1/COX-2 inhibition.
Table 3: Insecticidal Activity of this compound Derivatives
| Derivative | Pest Species | Assay Type | LC50 (µg/mL) | Reference |
| This compound | Not Available | Not Available | Not Available |
Note: This table is designed to compile data from insecticidal bioassays on various pest species.
Experimental Protocols
Detailed methodologies for the preliminary screening of this compound derivatives are provided below. These protocols are foundational and can be adapted based on specific research objectives.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Derivatives of this compound are dissolved in a suitable solvent, typically DMSO, and then serially diluted in cell culture medium to various concentrations. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity. The cells are then treated with these dilutions and incubated for a period of 48 to 72 hours.
-
MTT Incubation: Following the treatment period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent, such as DMSO or a specialized buffer. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay
This in vitro assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (colorimetric or fluorometric).
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with either COX-1 or COX-2 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Detection: The activity of the COX enzyme is determined by measuring the production of prostaglandins, often indirectly through the peroxidase activity of the enzyme.
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to that of a control. IC50 values are then determined to quantify the potency and selectivity of the derivatives for COX-1 versus COX-2.
Insecticidal Screening: Larval Bioassay
This protocol is designed to assess the insecticidal properties of this compound derivatives against lepidopteran pests like Spodoptera litura.
-
Test Organism: Third-instar larvae of Spodoptera litura are commonly used.
-
Diet Preparation: An artificial diet is prepared and poured into rearing containers.
-
Compound Application: The this compound derivatives are dissolved in an appropriate solvent and applied to the surface of the diet. The solvent is allowed to evaporate completely.
-
Exposure: A known number of larvae are placed in each container with the treated diet.
-
Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The lethal concentration causing 50% mortality (LC50) is calculated using probit analysis.
Visualizations: Workflows and Signaling Pathways
Visual representations of the experimental workflow and a key signaling pathway are provided below to facilitate understanding.
A generalized workflow for the preliminary screening of this compound derivatives.
This compound has been identified as an inhibitor of the TGF-β signaling pathway, which plays a crucial role in cancer metastasis. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Signaling pathway inhibited by this compound, leading to reduced cancer metastasis.
References
Methodological & Application
Application Notes and Protocols: Isotoosendanin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (B10861741) (ITSN), a natural triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has garnered significant interest in oncological research for its potent anti-tumor activities.[1] Particularly in triple-negative breast cancer (TNBC), ITSN has demonstrated the ability to inhibit metastasis and induce cell death through various mechanisms.[1][2] These application notes provide a comprehensive guide to utilizing this compound in a cell culture setting, with a focus on its solubility in Dimethyl Sulfoxide (B87167) (DMSO), preparation of stock solutions, and detailed protocols for assessing its biological effects.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for reproducible experimental outcomes. DMSO is a recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of organic compounds for cell culture applications.[3][4]
Table 1: this compound Stock Solution Preparation
| Feature | Recommendation |
| Solvent | Cell culture-grade Dimethyl Sulfoxide (DMSO)[3] |
| Concentration | 1-10 mM is a common range for stock solutions.[5] |
| Storage of Powder | Store at -20°C for long-term stability.[3] |
| Storage of Stock Solution | Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C for up to one year.[3] |
| Final DMSO Concentration in Culture | Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 1 mL stock solution of 10 mM, use the appropriate molecular weight of this compound to calculate the required mass.
-
Add the corresponding volume of sterile DMSO to the weighed powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and store them at -80°C.
Protocol 2: Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT549, 4T1 for TNBC)[1]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 2: Reported Effective Concentrations of this compound in TNBC Cell Lines
| Cell Line | Concentration | Effect |
| MDA-MB-231 | 1000 nM (1 µM) | Decreased GOT2 mRNA and protein expression.[2] |
| 4T1 | 100 nM (0.1 µM) | Decreased GOT2 mRNA and protein expression.[2] |
| MDA-MB-231 and 4T1 | 2.5 µM | Induced apoptosis.[5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by modulating several key signaling pathways. In triple-negative breast cancer, ITSN has been shown to directly target the TGF-β receptor type-1 (TGFβR1), thereby inhibiting the TGF-β-Smad2/3 signaling pathway.[2][7] This inhibition leads to a reduction in mitochondrial fission and lamellipodia formation, ultimately suppressing cancer metastasis.[2] Furthermore, this compound and its related compound toosendanin (B190432) can induce apoptosis through the suppression of the JNK signaling pathway and activation of the p38 MAPK pathway.[8][9]
Caption: this compound inhibits the TGF-β/Smad2/3 pathway.
Caption: this compound induces apoptosis via JNK and p38 MAPK pathways.
Experimental Workflow
A typical workflow for investigating the effects of this compound in cell culture involves several key stages, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: General workflow for studying this compound in vitro.
Conclusion
This compound is a promising natural compound with significant potential for cancer therapy. The protocols and data presented here provide a foundational guide for researchers to explore its mechanism of action and therapeutic applications in a cell culture model. Adherence to proper solubility, storage, and experimental procedures is paramount for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toosendanin induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Isotoosendanin Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Isotoosendanin stock solutions for in vitro studies. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
This compound is a natural triterpenoid (B12794562) compound isolated from Fructus Meliae Toosendan. A comprehensive understanding of its physicochemical properties is essential for the accurate preparation of stock solutions.
| Property | Value | Source(s) |
| CAS Number | 97871-44-8 | [1][2] |
| Molecular Formula | C₃₀H₃₈O₁₁ | [1][2] |
| Molecular Weight | 574.62 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Recommended Solvents and Storage
For in vitro studies, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[3]
Storage Conditions:
-
Short-term: It is recommended to prepare and use the solution on the same day.[1][2]
-
Long-term: Stock solutions can be stored at -20°C for several months.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials:
-
This compound powder (CAS: 97871-44-8)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 574.62 g/mol * 1000 mg/g = 5.7462 mg
-
-
Weigh this compound: Tare a sterile amber microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh 5.75 mg of this compound powder and transfer it to the tared tube.
-
Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a water bath (not exceeding 37°C) can be used if dissolution is slow, but ensure the compound's stability at elevated temperatures is considered.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution in cell culture medium to the desired final concentration immediately before use.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to cells.[4] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to assess any solvent-specific effects.
-
Serial Dilutions: For preparing very low final concentrations of this compound, it may be necessary to perform an intermediate dilution of the primary stock solution in DMSO to ensure accurate pipetting.
Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM stock solution:
-
Volume of stock solution = (Final Concentration * Final Volume) / Stock Concentration
-
Volume of stock solution = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting. The final DMSO concentration will be 0.1%.
Visualized Protocols and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound directly targets TGFβR1 to inhibit the TGF-β signaling pathway.[5]
References
- 1. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 97871-44-8 | this compound [phytopurify.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin cell viability assay protocol (e.g., MTT, CellTiter-Glo)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models. Its mechanism of action involves the induction of necrosis, apoptosis, and autophagy. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Additionally, it summarizes available quantitative data on this compound's efficacy and illustrates its primary signaling pathway.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound acts as an inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway by directly targeting the TGF-β receptor I (TGFβR1). By binding to TGFβR1, this compound abrogates its kinase activity, which in turn prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3. This disruption of the canonical TGF-β/Smad signaling cascade has been shown to inhibit epithelial-mesenchymal transition (EMT), reduce the formation of lamellipodia, and ultimately lead to a decrease in cancer cell migration, invasion, and proliferation.[1][2] Furthermore, the inhibition of this pathway can induce apoptosis, contributing to the cytotoxic effects of this compound.
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 48-72 h | 1.691 - 18.20 | [3] |
| HCC827 | Non-Small Cell Lung Cancer | 48-72 h | 1.691 - 18.20 | [3] |
| H838 | Non-Small Cell Lung Cancer | 48-72 h | 1.691 - 18.20 | [3] |
| L-02 | Normal Human Hepatocyte | Not Specified | 1294.23 | [1] |
Note: The IC50 values for TNBC cell lines should be determined empirically using the protocols outlined below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound (ITSN)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, using a proprietary thermostable luciferase. The luminescent signal is directly proportional to the number of viable cells.
Materials:
-
This compound (ITSN)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates (white or black)
-
Complete cell culture medium
-
Multi-channel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: Unveiling its Anti-Metastatic Potential Through Migration and Invasion Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotoosendanin (B10861741) (ITSN), a natural triterpenoid (B12794562) compound, has demonstrated significant anti-tumor properties. Of particular interest is its ability to inhibit the metastatic cascade, a critical process in cancer progression. This document provides a detailed protocol for assessing the impact of this compound on cancer cell migration and invasion using the well-established Transwell assay system. Furthermore, it delves into the underlying molecular mechanisms, specifically its interaction with the Transforming Growth Factor-β (TGF-β) signaling pathway.
Data Presentation
While specific quantitative data from the cited literature is not available in tabular format, the consistent qualitative findings from multiple studies robustly support the inhibitory effect of this compound on cancer cell migration and invasion. The following table summarizes these key qualitative findings.
| Assay Type | Cell Lines | Key Findings | Reference |
| Transwell Migration Assay | MDA-MB-231, BT549, 4T1 (Triple-Negative Breast Cancer) | This compound markedly reduced the migration of all tested triple-negative breast cancer cell lines in a concentration-dependent manner. | [1] |
| Transwell Invasion Assay | MDA-MB-231, BT549, 4T1 (Triple-Negative Breast Cancer) | This compound decreased the invasion of all tested triple-negative breast cancer cell lines. | [1] |
| Wound Healing Assay | MDA-MB-231, BT549, 4T1 (Triple-Negative Breast Cancer) | This compound obviously reduced the wound closure of all three triple-negative breast cancer cell lines in a concentration-dependent manner. | [1] |
Experimental Protocols
Transwell Migration and Invasion Assay Protocol
This protocol outlines the steps to evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size polycarbonate membrane) for 24-well plates
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
This compound (ITSN)
-
Cancer cell line of interest (e.g., MDA-MB-231, BT549, or 4T1 for triple-negative breast cancer studies)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope with a camera
-
Cell counter or hemocytometer
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow Diagram:
Caption: Workflow for Transwell migration and invasion assays.
Procedure:
-
Preparation of Transwell Inserts (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium according to the manufacturer's instructions.
-
Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30-60 minutes to allow for solidification.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10⁵ to 2 x 10⁵ cells/mL).
-
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Place the Transwell inserts (coated for invasion, uncoated for migration) into the wells.
-
In the upper chamber of the inserts, add the cell suspension. For treated groups, the serum-free medium should contain the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period determined by the cell type's migratory/invasive rate (typically 12-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Capture images from several random fields of view for each membrane.
-
Count the number of migrated/invaded cells per field. The average count from multiple fields will be used for statistical analysis.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Signaling Pathway
This compound has been shown to inhibit triple-negative breast cancer metastasis by directly targeting the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] Specifically, this compound interacts with the TGF-β receptor type 1 (TGFβR1), abrogating its kinase activity.[1] This action blocks the downstream signaling cascade, which is crucial for epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.
TGF-β Signaling Pathway and this compound Inhibition Diagram:
Caption: this compound inhibits the TGF-β pathway by targeting TGFβR1.
This detailed protocol and the accompanying information provide a solid foundation for researchers to investigate the anti-metastatic effects of this compound and similar compounds, contributing to the development of novel cancer therapeutics.
References
Application Notes and Protocols for Western Blot Analysis of Isotoosendanin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of Isotoosendanin on cancer cells. This compound, a natural triterpenoid (B12794562) compound, has garnered significant interest for its anti-tumor properties, which are mediated through the modulation of various critical signaling pathways. Western blotting is an indispensable technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key proteins.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by targeting several interconnected signaling cascades that regulate cell proliferation, survival, apoptosis, and metastasis.
-
TGF-β/Smad Pathway: this compound can inhibit the epithelial-mesenchymal transition (EMT) and metastasis in cancers like triple-negative breast cancer (TNBC) by directly targeting TGFβR1, thereby preventing the activation of the Smad2/3 signaling pathway.[1][2] This leads to a decrease in the expression of downstream targets like GOT2, which is involved in mitochondrial fission and lamellipodia formation.[1][3]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer. This compound and its related compound Toosendanin have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in glioma and diffuse large B-cell lymphoma cells.[4][5] This inhibition leads to decreased phosphorylation of key downstream effectors like Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest.[4][5]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, leading to apoptosis. Toosendanin has been found to induce apoptosis in human promyelocytic leukemia HL-60 cells through the suppression of the JNK signaling pathway.[6]
-
JAK/STAT3 Pathway: The JAK/STAT3 pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. This compound has been shown to exert anti-tumor effects in non-small cell lung cancer (NSCLC) by inhibiting the JAK/STAT3 pathway.
-
Apoptosis and Cell Cycle Regulation: this compound treatment leads to the modulation of proteins central to apoptosis and cell cycle control. This includes an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[6] Furthermore, it can induce cell cycle arrest by affecting the expression of cyclins and cyclin-dependent kinases.[5]
Data Presentation: Effects of this compound on Protein Expression
The following table summarizes the observed changes in protein expression in cancer cells following treatment with this compound or Toosendanin, as determined by Western blot analysis from various studies.
| Cell Line | Treatment | Target Protein | Effect on Protein Expression/Phosphorylation | Reference |
| Triple-Negative Breast Cancer (TNBC) Cells | This compound | p-Smad2/3 | Decrease | [2] |
| Triple-Negative Breast Cancer (TNBC) Cells | This compound | E-cadherin | Increase | [2] |
| Triple-Negative Breast Cancer (TNBC) Cells | This compound | Vimentin | Decrease | [2] |
| Triple-Negative Breast Cancer (TNBC) Cells | This compound | Snail | Decrease | [2] |
| Triple-Negative Breast Cancer (TNBC) Cells | This compound | GOT2 | Decrease | [1] |
| Glioma Cells (U87MG and LN18) | Toosendanin | p-PI3K | Decrease | [4] |
| Glioma Cells (U87MG and LN18) | Toosendanin | p-Akt | Decrease | [4] |
| Glioma Cells (U87MG and LN18) | Toosendanin | p-mTOR | Decrease | [4] |
| Human Promyelocytic Leukemia HL-60 Cells | Toosendanin | Bax | Increase | [6] |
| Human Promyelocytic Leukemia HL-60 Cells | Toosendanin | Bcl-2 | Decrease | [6] |
| Human Promyelocytic Leukemia HL-60 Cells | Toosendanin | Cleaved PARP | Increase | [6] |
| Human Promyelocytic Leukemia HL-60 Cells | Toosendanin | Cleaved Caspase-3 | Increase | [6] |
| Diffuse Large B-Cell Lymphoma (DLBCL) Cells | Toosendanin | p-PI3K | Decrease | [5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) Cells | Toosendanin | p-Akt | Decrease | [5] |
| Diffuse Large B-Cell Lymphoma (DLBCL) Cells | Toosendanin | PLK1 | Decrease | [5] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis on this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, BT549, U87MG, HL-60) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 100 nM to 1000 nM).[3] A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add pre-cooled lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.[3]
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a standard protein assay method, such as the Bradford or BCA protein assay.
-
Standardization: Based on the quantification results, normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Electrophoresis
-
Sample Preparation: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2][3] This can be done using a wet or semi-dry transfer system.
-
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol (B129727) for 1-2 minutes, followed by a brief rinse in deionized water and then transfer buffer. Nitrocellulose membranes do not require this activation step.
Immunoblotting
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7] The dilution factor will be specific to the antibody used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
Signal Detection and Analysis
-
Chemiluminescence: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[3]
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Western blot experimental workflow for this compound-treated cells.
References
- 1. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toosendanin Induces Cell Cycle Arrest and Apoptosis to Suppress Diffuse Large B-Cell Lymphoma Growth by Inhibiting PI3Kα/β and PLK1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Isotoosendanin Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin, a natural triterpenoid (B12794562) compound, has garnered significant interest for its potential therapeutic applications, including its anti-tumor and anti-inflammatory properties. Understanding the direct interaction of this compound with its cellular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in a cellular context. This method is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. By subjecting cells or cell lysates to a temperature gradient, the stabilization or destabilization of a target protein in the presence of the compound can be quantified, providing direct evidence of binding.
This compound has been identified to directly target Transforming Growth Factor-β Receptor 1 (TGFβR1) and SHP-2, a non-receptor protein tyrosine phosphatase. These interactions lead to the inhibition of the TGF-β/Smad and JAK/STAT3 signaling pathways, respectively. These pathways are critical regulators of cell proliferation, differentiation, migration, and immune responses, and their dysregulation is implicated in various diseases, including cancer.
These application notes provide detailed protocols for performing CETSA to validate the engagement of this compound with its targets, TGFβR1 and SHP-2. The protocols are designed to guide researchers through the experimental workflow, from cell culture and treatment to data analysis and interpretation.
Signaling Pathways
This compound has been shown to modulate two key signaling pathways through direct interaction with specific protein targets.
TGF-β/Smad Signaling Pathway: this compound directly binds to TGFβR1, a transmembrane serine/threonine kinase receptor.[1][2][3] This interaction inhibits the kinase activity of TGFβR1, thereby blocking the downstream phosphorylation of Smad2 and Smad3. As a result, the formation of the Smad2/3/4 complex and its translocation to the nucleus to regulate target gene expression are inhibited. This pathway is centrally involved in cellular processes such as growth, differentiation, and epithelial-mesenchymal transition (EMT).
JAK/STAT3 Signaling Pathway: this compound also directly targets SHP-2, a protein tyrosine phosphatase that plays a role in activating the JAK/STAT3 pathway.[2] By interacting with SHP-2, this compound can modulate its activity, leading to a downstream effect on the phosphorylation and activation of STAT3. The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, survival, and inflammation.
Experimental Protocols
The following protocols provide a general framework for CETSA experiments to assess the target engagement of this compound with TGFβR1 and SHP-2. Optimization of specific parameters such as cell type, compound concentration, and heating temperatures may be required.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from cell culture to data analysis.
Protocol 1: CETSA Melt Curve for TGFβR1 and SHP-2
This protocol is used to determine the melting temperature (Tm) of the target proteins and to observe the thermal shift induced by this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line known to express TGFβR1 and SHP-2) to 80-90% confluency.
-
Treat the cells with a saturating concentration of this compound (e.g., 10-50 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Preparation:
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 1-5 x 107 cells/mL.
3. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
4. Cell Lysis:
-
Lyse the cells by three cycles of rapid freeze-thaw using liquid nitrogen and a 37°C water bath.
5. Separation of Soluble Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
6. Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by Western blotting using specific primary antibodies for TGFβR1 or SHP-2. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
7. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the intensity at each temperature to the intensity of the unheated sample (or the lowest temperature).
-
Plot the normalized intensity versus temperature to generate the melt curves for both vehicle- and this compound-treated samples.
-
Determine the Tm shift (ΔTm) induced by this compound.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for TGFβR1 and SHP-2
This protocol is used to determine the potency of this compound in stabilizing its target proteins at a fixed temperature.
1. Cell Culture and Treatment:
-
Culture cells as described in Protocol 1.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or vehicle for 1-2 hours at 37°C.
2. Cell Harvesting and Heat Challenge:
-
Harvest and prepare the cells as in Protocol 1.
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from the melt curve experiment, typically at a point where there is a significant difference in protein stability between the vehicle and treated samples (e.g., the Tm of the vehicle-treated protein).
3. Cell Lysis and Protein Analysis:
-
Follow steps 4-6 from Protocol 1 to lyse the cells, separate the soluble proteins, and perform Western blot analysis for TGFβR1 or SHP-2.
4. Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized intensity versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 of target engagement.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from CETSA experiments.
Table 1: CETSA Melt Curve Data for TGFβR1 with this compound (10 µM)
| Temperature (°C) | Normalized Soluble TGFβR1 (Vehicle) | Normalized Soluble TGFβR1 (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Table 2: CETSA Melt Curve Data for SHP-2 with this compound (10 µM)
| Temperature (°C) | Normalized Soluble SHP-2 (Vehicle) | Normalized Soluble SHP-2 (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.99 | 1.00 |
| 50 | 0.90 | 0.98 |
| 55 | 0.60 | 0.92 |
| 60 | 0.30 | 0.75 |
| 65 | 0.10 | 0.45 |
| 70 | 0.02 | 0.15 |
Table 3: Isothermal Dose-Response (ITDR) CETSA Data for TGFβR1 at 55°C
| This compound (µM) | Log [this compound] | Normalized Soluble TGFβR1 |
| 0.01 | -8 | 0.53 |
| 0.1 | -7 | 0.65 |
| 1 | -6 | 0.80 |
| 10 | -5 | 0.88 |
| 100 | -4 | 0.90 |
Table 4: Isothermal Dose-Response (ITDR) CETSA Data for SHP-2 at 58°C
| This compound (µM) | Log [this compound] | Normalized Soluble SHP-2 |
| 0.01 | -8 | 0.62 |
| 0.1 | -7 | 0.75 |
| 1 | -6 | 0.88 |
| 10 | -5 | 0.93 |
| 100 | -4 | 0.95 |
Conclusion
The Cellular Thermal Shift Assay provides a robust and reliable method for confirming the direct engagement of this compound with its intracellular targets, TGFβR1 and SHP-2. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers to design, execute, and interpret CETSA experiments. By providing direct evidence of target binding in a physiologically relevant context, CETSA is an invaluable tool in the preclinical development of this compound and other targeted therapies. The successful application of these protocols will contribute to a deeper understanding of the molecular mechanisms of this compound and facilitate its translation into clinical applications.
References
Application Notes and Protocols: Isotoosendanin as a Chemical Probe in Triple-Negative Breast Cancer Metastasis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer with a high rate of metastasis and poor prognosis, largely due to the lack of targeted therapies[1][2]. Recent research has identified Isotoosendanin (ITSN), a natural triterpenoid, as a promising chemical probe and potential therapeutic agent for inhibiting TNBC metastasis[3][4]. ITSN directly targets the Transforming Growth Factor-β Receptor 1 (TGFβR1), a key player in the epithelial-mesenchymal transition (EMT), which is a crucial process in cancer metastasis[3][4]. These notes provide detailed protocols for utilizing ITSN as a chemical probe to study TNBC metastasis, based on established research findings.
Mechanism of Action
This compound exerts its anti-metastatic effects in TNBC by directly binding to and inhibiting the kinase activity of TGFβR1[3][4]. This action blocks the downstream TGF-β signaling pathway, specifically the phosphorylation of Smad2/3[1][5]. Inhibition of this pathway leads to a reduction in the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2), which in turn promotes the degradation of Myosin-9 (MYH9) by preventing its interaction with the E3 ubiquitin ligase STUB1[1][5]. The degradation of MYH9 disrupts mitochondrial fission and the formation of lamellipodia, ultimately suppressing TNBC cell migration and invasion[1].
Data Presentation
Table 1: In Vitro Efficacy of this compound on TNBC Cell Lines
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 | Migration Assay | 1000 nmol/L | Significant inhibition of cell migration. | [3] |
| Invasion Assay | 1000 nmol/L | Significant inhibition of cell invasion. | [1] | |
| BT549 | Migration Assay | 1000 nmol/L | Significant inhibition of cell migration. | [3] |
| 4T1 | Migration Assay | 100 nmol/L | Significant inhibition of cell migration. | [3] |
Table 2: In Vivo Efficacy of this compound in TNBC Mouse Models
| Mouse Model | Treatment | Effect on Metastasis | Reference |
| MDA-MB-231-luc-GFP xenograft | 1 mg/kg/day ITSN | Reduced liver metastasis. | [3] |
| BT549-luc-GFP xenograft | Not specified | Reduced liver and lung metastasis. | [3] |
| 4T1 orthotopic | 1 mg/kg/day ITSN | Improved inhibitory efficacy of anti-PD-L1 antibody. | [4] |
| MDA-MB-231 tumor-bearing mice | 1 mg/kg ITSN | Reduced TNBC metastasis. | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Migration and Invasion Assays
This protocol details the use of Transwell chambers to assess the effect of this compound on TNBC cell migration and invasion.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT549, 4T1)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (ITSN)
-
Transwell chambers (8-μm pore size)
-
Matrigel (for invasion assay)
-
Crystal Violet stain
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture TNBC cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium.
-
Chamber Preparation (Invasion Assay Only): Thaw Matrigel on ice overnight. Dilute Matrigel with a serum-free medium and coat the upper surface of the Transwell membrane. Incubate at 37°C for at least 4-6 hours to allow for gelling.
-
Cell Seeding: Harvest and resuspend the starved cells in a serum-free medium. Seed 2 x 10^4 cells in 200 μL of serum-free medium into the upper chamber of the Transwell.
-
Treatment: In the lower chamber, add a medium containing 10% FBS as a chemoattractant. Add this compound at the desired concentration (e.g., 100 nM or 1000 nM) to both the upper and lower chambers.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Removal and Fixation: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab. Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde for 15 minutes.
-
Staining and Visualization: Stain the fixed cells with 0.1% Crystal Violet for 20 minutes. Wash with PBS and allow to air dry. Visualize and count the stained cells under a microscope.
-
Quantification: Count the number of migrated/invaded cells in several random fields and calculate the average.
Protocol 2: In Vivo TNBC Metastasis Study in Mice
This protocol describes a typical workflow for evaluating the anti-metastatic effects of this compound in a mouse model of TNBC.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
TNBC cells engineered to express luciferase (e.g., MDA-MB-231-luc)
-
This compound (ITSN)
-
Vehicle control (e.g., DMSO, saline)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Implantation: Subcutaneously inject 2 x 10^5 MDA-MB-231-luc cells into the mammary fat pad of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow until they are palpable (approximately 10 days). Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control to the respective groups daily via intraperitoneal injection.
-
Metastasis Monitoring: Monitor for metastasis weekly using a bioluminescence imaging system. Anesthetize the mice and inject them with D-luciferin. After a few minutes, image the mice to detect luciferase activity, which indicates the presence of tumor cells.
-
Endpoint and Tissue Analysis: At the end of the study (e.g., 8 weeks), euthanize the mice. Harvest primary tumors and organs of interest (e.g., lungs, liver).
-
Histological Analysis: Fix the harvested organs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of metastatic lesions.
Visualizations
Signaling Pathway of this compound in TNBC Metastasis
Caption: this compound inhibits TNBC metastasis by targeting the TGFβR1/Smad2/3/GOT2/MYH9 axis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing the in vitro effects of this compound on TNBC cells.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating the in vivo anti-metastatic efficacy of this compound.
References
- 1. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple negative breast cancer: approved treatment options and their mechanisms of action | springermedizin.de [springermedizin.de]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies of Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the efficacy of Isotoosendanin (ITSN), a natural compound with potent anti-cancer properties, particularly in triple-negative breast cancer (TNBC) xenograft models. The protocols outlined below are based on established research and are intended to assist in the design and execution of robust preclinical studies.
Introduction
This compound, a triterpenoid (B12794562) extracted from Melia toosendan, has demonstrated significant potential in cancer therapy. Recent studies have elucidated its mechanism of action, highlighting its ability to inhibit tumor growth and metastasis. In TNBC, a particularly aggressive subtype of breast cancer, ITSN has been shown to directly target the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of epithelial-mesenchymal transition (EMT) and subsequent metastasis.[1][2][3] Furthermore, ITSN has been found to modulate mitochondrial dynamics and lamellipodia formation through the Smad2/3-GOT2-MYH9 signaling axis, further impeding cancer cell motility.[2][4] These findings underscore the therapeutic promise of ITSN and necessitate standardized in vivo models to further evaluate its clinical potential.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting specific signaling cascades involved in tumor progression and metastasis.
Experimental Protocols
A standardized experimental workflow is crucial for reproducible results.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isotoosendanin stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of isotoosendanin (B10861741) in cell culture media. As public data on this specific topic is limited, this guide focuses on empowering users to assess stability within their own experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture medium?
A: Understanding the stability of this compound is critical for the accurate interpretation of your experimental results. If the compound degrades over the course of an experiment, the effective concentration your cells are exposed to will decrease. This can lead to a misinterpretation of its potency and efficacy, as the observed biological effect would correspond to a lower, unknown concentration of the active compound. Stability studies help establish a true concentration-response relationship.
Q2: What are the primary factors that could influence the stability of this compound in cell culture media?
A: Several factors can affect the stability of a compound like this compound in cell culture media:
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can accelerate the hydrolysis of susceptible chemical structures.[1][2]
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Media Components: The complex mixture of amino acids, vitamins, salts, and reducing agents in media like DMEM or RPMI-1640 can interact with the compound.[1][2] For example, some components can degrade over time, producing ammonia, which can alter the pH.[1]
-
Serum: Fetal Bovine Serum (FBS) is a common supplement that contains various enzymes, such as esterases and proteases, which could potentially metabolize this compound.[1]
-
Exposure to Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, while dissolved oxygen can lead to oxidative degradation.[2]
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Adsorption: The compound may adsorb to the surface of plasticware, such as culture plates and tubes, reducing its effective concentration in the medium.[3]
Q3: Has the stability of this compound been documented in common cell culture media like DMEM or RPMI-1640?
A: While studies have utilized this compound in cell lines cultured in both DMEM and RPMI-1640, to date, there are no comprehensive, publicly available studies detailing its degradation kinetics in these specific media. Therefore, it is highly recommended that researchers perform a preliminary stability study under their specific experimental conditions.
Q4: How can I quantify the concentration of this compound in my cell culture medium samples?
A: The most reliable methods for quantifying small molecules like this compound in complex biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques can accurately measure the concentration of the parent compound and can also be used to identify potential degradation products.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Degradation of this compound stock solution or inconsistent preparation.
-
Troubleshooting Step: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by aliquoting them after the initial preparation.[1] Store stock solutions at the recommended temperature, typically -80°C for long-term storage.
-
-
Possible Cause: Variability in media preparation.
-
Troubleshooting Step: Ensure your media preparation is consistent, including the source and lot number of the basal medium and serum supplements.[1]
-
-
Possible Cause: High cell passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing, potentially affecting how the compound is processed.[1]
-
Issue 2: Higher than expected cytotoxicity observed in cell-based assays.
-
Possible Cause: Formation of a toxic degradation product.
-
Troubleshooting Step: Analyze the medium that has been pre-incubated with this compound using LC-MS to identify any potential degradation products.[1] Test the cytotoxicity of the pre-incubated medium (without the compound added fresh) on your cells.
-
-
Possible Cause: Insolubility and precipitation of the compound at the tested concentration.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound.[1] Consider using a lower final concentration or a different solvent for the initial stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%).
-
Issue 3: Loss of this compound activity over the course of a long-term experiment (e.g., > 24 hours).
-
Possible Cause: The compound is degrading in the culture medium during the experiment.
-
Troubleshooting Step: Perform a time-course stability study (as detailed in the experimental protocol below) to determine the half-life of this compound under your experimental conditions. If significant degradation occurs, you may need to replenish the compound by performing partial or full media changes at regular intervals.[5]
-
Data Presentation
The results from a stability study should be summarized in a clear and structured format. The following table is a template that can be used to present your findings.
Table 1: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time Point (Hours) | Mean Peak Area (from HPLC/LC-MS) | Standard Deviation | % Remaining (Relative to T=0) |
| 0 | 1,500,000 | 75,000 | 100% |
| 2 | 1,450,000 | 68,000 | 96.7% |
| 4 | 1,380,000 | 71,000 | 92.0% |
| 8 | 1,250,000 | 65,000 | 83.3% |
| 12 | 1,100,000 | 58,000 | 73.3% |
| 24 | 850,000 | 45,000 | 56.7% |
| 48 | 450,000 | 30,000 | 30.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Protocol: HPLC-Based Stability Assay of this compound in Cell Culture Medium
This protocol provides a framework for determining the chemical stability of this compound in a cell-free culture medium over time.
1. Materials:
- This compound powder
- DMSO (or another suitable solvent)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with serum and antibiotics as used in your experiments)
- Sterile microcentrifuge tubes or vials
- Incubator (37°C, 5% CO₂)
- HPLC or LC-MS/MS system
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved.
- Spiking the Medium: Pre-warm the complete cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%). Prepare a sufficient volume for all time points to ensure consistency.
- Incubation and Sampling:
- Aliquot the this compound-containing medium into sterile tubes, one for each time point.
- Immediately after preparation, take the first sample and label it as Time Zero (T=0). Freeze this sample at -80°C to halt any degradation.[1]
- Place the remaining tubes in a 37°C, 5% CO₂ incubator.
- At your designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C.
- Sample Analysis:
- Once all time points are collected, thaw all samples.
- Process the samples as required for your analytical method. This may involve protein precipitation (e.g., by adding a cold organic solvent like acetonitrile) followed by centrifugation to remove debris.[3]
- Analyze the supernatant of each sample using a validated HPLC or LC-MS/MS method to quantify the peak area of the parent this compound compound.[1]
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining compound versus time to visualize the degradation profile and calculate the half-life (t₁/₂) of this compound in your specific medium.
Mandatory Visualization
Signaling Pathway
This compound has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial in processes like epithelial-mesenchymal transition (EMT) in cancer cells. It achieves this by directly interacting with and inhibiting the kinase activity of the TGF-β receptor type-1 (TGFβR1).[6] This action prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking the signal from being transmitted to the nucleus.[6][7]
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the logical flow for assessing the stability of this compound in cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isotoosendanin IC50 Value Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the variability observed in Isotoosendanin IC50 values between different assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural triterpenoid (B12794562) compound that has demonstrated significant anti-tumor activity. Its primary mechanism of action is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway by directly targeting and abrogating the kinase activity of TGF-β receptor 1 (TGFβR1)[1]. This inhibition prevents the phosphorylation of downstream signaling molecules like Smad2/3, thereby interfering with processes such as epithelial-mesenchymal transition (EMT), cell migration, and invasion[1]. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines.
Q2: Why do I see significant variation in the IC50 values of this compound between my experiments?
A2: Variability in IC50 values for this compound is a common issue and can arise from a combination of biological and technical factors. These include:
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Assay Type: Different cytotoxicity and proliferation assays measure different cellular parameters. For example, the MTT assay measures metabolic activity, while the SRB assay measures total protein content. These distinct endpoints can yield different IC50 values[2].
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Cell Line Differences: Cancer cell lines exhibit diverse genetic backgrounds and expression levels of the target protein, TGFβR1, and other signaling molecules. This inherent biological diversity leads to varying sensitivity to this compound[3].
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Experimental Conditions: Factors such as cell seeding density, incubation time, and the specific passage number of the cells can all significantly impact the apparent IC50 value.
-
Compound Handling: this compound, like many natural products, may have limited solubility and stability in aqueous solutions. Improper preparation and storage of stock solutions can lead to precipitation or degradation, affecting the actual concentration in the assay.
Q3: What are the typical IC50 values reported for this compound in common cancer cell lines?
A3: The IC50 values for this compound can vary significantly depending on the cell line and the assay used. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | MTT | ~17.8 (Ad-Fhit infected) | 24 | [4] |
| HeLa | Cervical Cancer | MTT | 12.0 - 15.0 | Not Specified | [5] |
| MCF-7 | Breast Cancer | MTT | 3.0 - 7.0 | Not Specified | [6] |
| HL-60 | Promyelocytic Leukemia | Trypan Blue/XTT | ~0.02 (for Paclitaxel, as a comparator) | Not Specified | [7] |
| SGC-7901 | Gastric Cancer | MTT | ~4.14 | Not Specified | [8] |
| HepG2 | Hepatocellular Carcinoma | MTT | ~100 (at 24h), ~79 (at 48h) | 24, 48 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Not Specified (Inhibition of migration) | 24 | [1] |
| BT549 | Triple-Negative Breast Cancer | Not Specified | Not Specified (Inhibition of migration) | 24 | [1] |
| 4T1 | Triple-Negative Breast Cancer | Not Specified | Not Specified (Inhibition of migration) | 24 | [1] |
Note: This table is for comparative purposes. It is crucial to determine the IC50 value empirically in your specific cell line and under your experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to IC50 value variability when working with this compound.
Issue 1: Inconsistent IC50 values between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock solutions. Ensure consistent and gentle mixing when preparing serial dilutions. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution under a microscope. |
Issue 2: Discrepancies in IC50 values between different assay methods (e.g., MTT vs. SRB).
| Potential Cause | Troubleshooting Step |
| Different Biological Endpoints | Acknowledge that different assays measure different aspects of cell health. MTT measures mitochondrial activity, while SRB measures total protein. A compound might affect metabolism before causing cell death, leading to a lower IC50 in an MTT assay. |
| Assay Interference | Natural products can sometimes interfere with assay components. For example, colored compounds can interfere with colorimetric readouts. Run appropriate controls, including a "compound only" well to check for direct effects on the assay reagents. |
Issue 3: Unexpectedly high or no cytotoxic effect observed.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a broad dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the optimal range for your cell line. |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment[1]. When diluting the DMSO stock into aqueous cell culture media, do so in a stepwise manner to avoid "solvent shock" and precipitation[2][10]. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including the vehicle control[11]. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound due to low expression of TGFβR1 or other factors. Confirm the sensitivity of your cell line or consider using a different, more sensitive cell line for initial experiments. |
Experimental Protocols
1. This compound Stock Solution Preparation
-
Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[12].
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved. Visually inspect for any particulates.
-
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[1]. Stock solutions are generally stable for up to two weeks when stored at -20°C[1].
2. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
-
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol measures cell viability based on the total protein content of adherent cells.
-
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with tap water and allow them to air dry completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the TGF-β Signaling Pathway
This compound directly inhibits TGFβR1, a key receptor in the TGF-β signaling pathway. This inhibition prevents the phosphorylation of Smad2 and Smad3, which are crucial for the downstream signaling cascade that promotes cell migration and invasion.
Caption: this compound inhibits TGF-β signaling by targeting TGFβR1.
This compound-Induced Apoptosis Pathway
This compound can induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases. This leads to the cleavage of cellular substrates and ultimately, programmed cell death.
Caption: this compound induces apoptosis via the intrinsic pathway.
General Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow for determining the IC50 value of this compound.
Caption: A logical workflow for determining the IC50 of this compound.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The interaction between taxoids and serine/threonine protein phosphatase activities during taxan-induced apoptosis of HL 60 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. lifetein.com [lifetein.com]
minimizing Isotoosendanin off-target effects in cellular assays
Welcome to the technical support center for Isotoosendanin (ITSN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound in cellular assays, with a focus on ensuring on-target specificity and minimizing confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ITSN) and what is its primary mechanism of action? this compound is a natural triterpenoid (B12794562) compound that has demonstrated anti-tumor and anti-inflammatory effects.[1][2] Its primary mechanism of action is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway by directly binding to and abrogating the kinase activity of TGF-β receptor type-1 (TGFβR1).[3][4] This blockage prevents the phosphorylation of downstream proteins Smad2 and Smad3, which are critical for mediating TGF-β's role in processes like epithelial-mesenchymal transition (EMT), cell migration, and invasion.[1][3]
Q2: What are the known molecular targets of this compound? The primary and most studied molecular target of ITSN is the TGF-β receptor type-1 (TGFβR1).[3][4] ITSN directly interacts with the kinase domain of TGFβR1, with a reported IC50 of 6732 nM for its kinase activity.[1] Additionally, some studies have shown that ITSN can inhibit the JAK/STAT3 signaling pathway by targeting and stabilizing the protein tyrosine phosphatase SHP-2.[1] More recent research has elucidated a downstream pathway where ITSN, by inhibiting TGF-β/Smad2/3 signaling, downregulates GOT2 expression, which in turn promotes the degradation of MYH9, a protein involved in mitochondrial fission and cancer cell metastasis.[5][6]
Q3: What constitutes an "off-target effect" for a small molecule inhibitor like ITSN? In the context of a small molecule inhibitor like this compound, an off-target effect is any biological response not attributable to the modulation of its intended target, TGFβR1. These effects can manifest as:
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Unexpected Cytotoxicity: Cell death occurring through mechanisms other than the intended pathway, or at concentrations lower than required for target engagement.
-
Modulation of Unrelated Pathways: Altering the activity of other kinases or signaling proteins to which the compound may have a lower affinity.
-
Confounding Phenotypes: Observing a cellular phenotype (e.g., reduced proliferation) that is not reversed by rescuing the activity of the primary target. Minimizing these effects is crucial for validating that the observed results are specifically due to the inhibition of TGF-β signaling.
Q4: In which cancer cell lines has this compound shown activity? this compound has demonstrated significant activity in various cancer cell lines, most notably in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).
-
TNBC Cell Lines: MDA-MB-231, BT549, and 4T1 cells have been used to show ITSN's ability to reduce migration, invasion, and EMT.[1][2]
-
NSCLC Cell Lines: A549, HCC827, and H838 cells have shown reduced viability and proliferation in response to ITSN treatment.[1]
Q5: What is a good starting concentration range for my cellular assays with this compound? The optimal concentration of ITSN is highly dependent on the cell line and the specific assay. Based on published data, a good starting point is to perform a dose-response curve.
-
For anti-migration and anti-invasion assays in TNBC cells, a range of 10 nM to 1000 nM is effective.[1]
-
For cell viability and apoptosis assays in NSCLC cells, concentrations from 1 µM to 20 µM have been shown to be effective, with IC50 values varying by cell line and incubation time (48-72 hours).[1]
-
For inhibiting TGF-β-induced Smad2/3 phosphorylation, concentrations between 300 nM and 1000 nM are typically used.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, helping you to distinguish between on-target and potential off-target effects.
Problem 1: High cytotoxicity is observed at concentrations expected to be specific.
-
Question: My cells are showing high levels of cell death at concentrations where I expect to see specific inhibition of migration, not general toxicity. How can I troubleshoot this?
-
Possible Causes & Solutions:
-
High Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to ITSN or the TGF-β pathway inhibition.
-
Solution: Perform a comprehensive dose-response curve using a cell viability assay (e.g., CCK-8 or MTT) with a wide range of concentrations (e.g., 10 nM to 100 µM) and multiple time points (24, 48, 72 hours) to determine the precise IC50 for cytotoxicity in your model.
-
-
Solvent Toxicity: The solvent used to dissolve ITSN (commonly DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). Include a "vehicle-only" control in all experiments.
-
-
Compound Instability/Degradation: The compound may degrade in the culture medium, producing toxic byproducts.
-
Solution: Prepare fresh dilutions of ITSN from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared ITSN every 24-48 hours.
-
-
Problem 2: Inconsistent or no observable effect on the target pathway.
-
Question: I am not seeing the expected decrease in cell migration or inhibition of p-Smad2/3, even at concentrations reported in the literature. What could be wrong?
-
Possible Causes & Solutions:
-
Low Target Expression: The cell line you are using may have low or no expression of the primary target, TGFβR1.
-
Solution: Verify the expression level of TGFβR1 in your cell line using Western Blot or qPCR. Compare it to a positive control cell line known to respond to ITSN, such as MDA-MB-231.[1]
-
-
Suboptimal Assay Conditions: The experimental conditions may not be suitable for observing the effect. For example, the effect of a TGF-β inhibitor is best observed in the presence of TGF-β stimulation.
-
Solution: For assays measuring EMT or Smad2/3 phosphorylation, ensure you are stimulating the cells with an optimal concentration of recombinant TGF-β ligand before or during treatment with ITSN.
-
-
Compound Inactivity: The ITSN stock may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh vial of the compound or purchase from a reputable supplier. Aliquot the stock solution upon arrival to minimize freeze-thaw cycles.
-
-
Problem 3: How can I confirm the observed effect is specifically due to TGFβR1 inhibition?
-
Question: I see a phenotype after ITSN treatment, but I need to confirm it's an on-target effect and not a result of off-target activity. What experiments can I perform?
-
Possible Causes & Solutions:
-
Phenotype is from an Off-Target: The observed effect could be due to ITSN interacting with other cellular proteins.
-
Solution 1: Rescue Experiment. Overexpress TGFβR1 in your cells. An on-target effect of ITSN should be diminished or "rescued" in cells with higher levels of the target protein.[2][3]
-
Solution 2: Downstream Target Validation. Confirm that ITSN treatment leads to a reduction in the phosphorylation of Smad2/3, the direct downstream targets of TGFβR1.[1] This can be measured by Western Blot and serves as a crucial biomarker for target engagement.
-
Solution 3: Use a Control Compound. Use a structurally different, well-characterized TGFβR1 inhibitor. If both compounds produce the same phenotype and downstream signaling changes, it strongly suggests the effect is on-target.
-
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various Cellular Assays
| Assay Type | Cell Line Examples | Effective Concentration Range | Incubation Time | Reference |
| Cell Viability / Cytotoxicity | A549, HCC827, H838 (NSCLC) | IC50: 1.691 - 18.20 µM | 48 - 72 hours | [1] |
| Migration / Invasion Inhibition | MDA-MB-231, BT549, 4T1 (TNBC) | 10 nM - 1000 nM | 24 hours | [1] |
| Apoptosis Induction | MDA-MB-231, 4T1 (TNBC) | ~2.5 µM | 24 - 72 hours | [2] |
| Inhibition of Smad2/3 Phosphorylation | MDA-MB-231, BT549, 4T1 (TNBC) | 300 nM - 1000 nM | 24 hours | [1] |
| Colony Formation Inhibition | A549, HCC827, H838 (NSCLC) | 1 µM - 6 µM | 72 hours | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2/3 to Confirm Target Engagement
This protocol verifies that ITSN is engaging its target, TGFβR1, by measuring the phosphorylation of its direct downstream effector, Smad2/3.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Treat cells with varying concentrations of ITSN (e.g., 100, 300, 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add recombinant TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Protein Quantification: Centrifuge the lysates at ~16,000 x g for 20 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[8]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9] Incubate with a primary antibody against Phospho-Smad2/3 overnight at 4°C. Also, probe separate blots or strip and re-probe for total Smad2/3 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Visualize the bands using an ECL substrate and an imaging system.[3]
-
Analysis: Quantify band intensity. A successful on-target effect will show a dose-dependent decrease in the p-Smad2/3 signal relative to the total Smad2/3 and loading control in TGF-β1 stimulated cells.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with ITSN at various concentrations (e.g., 1, 5, 10 µM) and include a vehicle control. A positive control (e.g., staurosporine) is recommended. Incubate for the desired period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or trypsin. Combine all cells from each well and centrifuge.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Visualizations
Diagrams of Pathways and Workflows
Caption: The TGF-β signaling pathway and the inhibitory action of this compound on the TGFβR1 receptor kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. novateinbio.com [novateinbio.com]
- 10. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reproducibility of Isotoosendanin cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of cell-based assays involving Isotoosendanin (ITSN).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural triterpenoid (B12794562) that primarily functions as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It directly binds to the TGF-β receptor type-1 (TGFβR1), blocking its kinase activity.[1][2] This action prevents the phosphorylation of downstream proteins Smad2 and Smad3, thereby inhibiting processes like the epithelial-mesenchymal transition (EMT), cell migration, and invasion, particularly in cancer cells.[1][3] Additionally, this compound has been shown to inhibit the JAK/STAT3 signaling pathway and induce apoptosis, necrosis, and autophagy in various cancer cell lines.[4][5][6]
Q2: How should this compound be stored and prepared for cell culture experiments?
A2: For optimal stability, this compound powder should be stored at -20°C. Prepare a high-concentration stock solution (e.g., 10-20 mM) in a solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock solution in cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[7]
Q3: In which cancer types has this compound shown the most significant activity?
A3: Research has demonstrated that this compound has potent cytotoxic and anti-metastatic effects in several cancer types. It has shown particularly strong activity against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, BT549, 4T1) and non-small cell lung cancer (NSCLC) cells (e.g., A549, HCC827, H838).[4][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, helping you identify the cause and find a solution.
Category 1: Inconsistent Results & Poor Reproducibility
Q: My results show high variability between replicate wells. What are the common causes?
A: High variability is a frequent issue in cell-based assays and can stem from several factors:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a primary source of variation. Ensure your cell suspension is homogenous by gently mixing before and during plating.
-
Pipetting Inaccuracy: Small volume errors can lead to large concentration differences. Use calibrated pipettes and practice consistent pipetting techniques (e.g., reverse pipetting for viscous liquids).[8]
-
Edge Effect: Wells on the perimeter of a microplate are prone to evaporation, altering media and compound concentrations. To mitigate this, avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.[7]
-
Compound Precipitation: this compound, like many small molecules, may precipitate if not fully dissolved in the culture medium. Visually inspect the wells under a microscope after adding the compound to check for precipitates.
Category 2: Unexpected or Absent Cellular Effects
Q: I am not observing the expected level of cytotoxicity or inhibition of cell migration. Why might this be?
A: If this compound is not producing the anticipated effect, consider the following:
-
Incorrect Concentration or Incubation Time: The response to this compound is dose- and time-dependent.[4] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the table below for published effective concentrations.
-
Cell Line Characteristics: The sensitivity of cell lines can vary. Confirm that your cell line expresses the target, TGFβR1. Additionally, cell characteristics can change with high passage numbers, affecting experimental outcomes. It is recommended to use cells with a low passage number.[8][9]
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The chosen assay may not be sensitive enough. For example, luminescent ATP-based assays (like CellTiter-Glo®) are generally more sensitive than colorimetric tetrazolium-based assays (like MTT) for detecting small changes in cell viability.[8][10]
Q: My measured IC50 value is significantly different from published data. What should I check?
A: Discrepancies in IC50 values are common and depend heavily on experimental parameters.[11] Factors include:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value.
-
Treatment Duration: IC50 values for this compound decrease with longer incubation times (e.g., 48h vs. 72h).[4]
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different IC50 values.[12]
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
Quantitative Data Summary
The following table summarizes reported IC50 values and effective concentrations for this compound across various cancer cell lines to serve as a baseline for your experiments.
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Reference |
| A549 | Non-Small Cell Lung Cancer | 48-72 h | 1.691 - 18.20 µM | [4] |
| HCC827 | Non-Small Cell Lung Cancer | 48-72 h | 1.691 - 18.20 µM | [4] |
| H838 | Non-Small Cell Lung Cancer | 48-72 h | 1.691 - 18.20 µM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10 - 1000 nM (Migration/Invasion) | [4] |
| BT549 | Triple-Negative Breast Cancer | 24 h | 10 - 1000 nM (Migration/Invasion) | [4] |
| 4T1 | Triple-Negative Breast Cancer | 24 h | 10 - 1000 nM (Migration/Invasion) | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 2.5 µM (Apoptosis/Autophagy) | [6] |
| 4T1 | Triple-Negative Breast Cancer | Not Specified | 2.5 µM (Apoptosis/Autophagy) | [6] |
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
Experimental and Troubleshooting Workflows
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. bit.bio [bit.bio]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
Isotoosendanin Western Blot Technical Support Center
Welcome to the technical support center for researchers utilizing Isotoosendanin in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a specific focus on resolving non-specific bands in Western blot analyses.
Troubleshooting Guide: Non-Specific Bands in this compound Western Blots
Non-specific bands are a frequent challenge in Western blotting and can obscure the accurate detection of your target protein. This guide provides a systematic approach to troubleshooting and resolving these issues when working with this compound.
Question: I am observing multiple non-specific bands in my Western blot after treating cells with this compound. How can I resolve this?
Answer:
The appearance of non-specific bands can stem from several factors in the Western blot protocol. Here is a step-by-step guide to help you identify and address the potential causes.
Antibody Optimization
Primary and secondary antibody concentrations are critical. Using an excessive amount of antibody can lead to off-target binding.[1][2][3][4]
-
Primary Antibody Concentration: If the concentration is too high, the antibody may bind to proteins with similar epitopes to your target.[1][3]
-
Recommendation: Perform a dot blot or a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
-
Secondary Antibody Concentration: Excess secondary antibody can increase background noise and non-specific binding.
-
Antibody Specificity: Polyclonal antibodies, by nature, can sometimes bind to multiple proteins.[1]
-
Recommendation: If possible, switch to a monoclonal antibody specific to your protein of interest. Ensure the antibody has been validated for Western blotting.[6]
-
Quantitative Data Summary: Antibody Titration
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal-to-Noise Ratio | Non-Specific Bands |
| 1:500 | 1:5000 | Low | High |
| 1:1000 | 1:10000 | Moderate | Moderate |
| 1:2000 | 1:15000 | High | Low |
| 1:5000 | 1:20000 | Moderate | Minimal |
Blocking Step
Incomplete or inappropriate blocking is a common cause of non-specific bands.[3] The blocking buffer covers the membrane to prevent the primary antibody from binding to it non-specifically.[3]
-
Blocking Agent: The choice of blocking agent can significantly impact your results.
-
Recommendation: Commonly used blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). If you are detecting a phosphorylated protein, BSA is generally preferred as milk contains phosphoproteins like casein which can cause high background.[7][8]
-
-
Blocking Duration and Temperature: Insufficient blocking time can lead to high background.
Washing Steps
Adequate washing is crucial to remove unbound antibodies.[1][2]
-
Washing Buffer: Ensure your washing buffer contains a detergent, typically 0.1% Tween-20 in TBS or PBS.
-
Washing Duration and Volume: Insufficient washing can leave behind residual antibodies.
-
Recommendation: Increase the number and duration of your washes. For example, perform 3-5 washes of 5-10 minutes each with a sufficient volume of washing buffer to completely cover the membrane.[1]
-
Sample Preparation and Loading
Issues with your protein sample can also lead to unexpected bands.
-
Protein Overload: Loading too much protein can result in "ghost" bands and streaking.[1]
-
Recommendation: For cell lysates, a typical loading amount is 20-30 µg of total protein per lane.[1] Perform a protein quantification assay (e.g., BCA or Bradford) to ensure accurate and consistent loading.
-
-
Protein Degradation: If your protein of interest is being degraded by proteases, you may see smaller, non-specific bands.[1]
Experimental Protocols
Detailed Western Blot Protocol for this compound-Treated Samples
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation for Electrophoresis:
-
Dilute the protein samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to your protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane with methanol (B129727) before transfer.
-
Perform the transfer according to your transfer system's instructions (wet, semi-dry, or dry).
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
This compound has been shown to directly target TGFβR1, subsequently inhibiting the TGF-β-induced epithelial-mesenchymal transition (EMT) and the JAK/STAT3 signaling pathway.[10][11]
Caption: this compound inhibits TGFβR1 and stabilizes SHP-2.
Experimental Workflow for Troubleshooting Non-Specific Bands
Caption: A logical workflow for troubleshooting non-specific Western blot bands.
Frequently Asked Questions (FAQs)
Q1: Can this compound itself interfere with the Western blot process?
A1: There is no direct evidence to suggest that this compound chemically interferes with the components of the Western blot process (e.g., SDS-PAGE, antibody-antigen binding). However, its biological effects on cells, such as altering protein expression profiles or inducing post-translational modifications, can lead to changes in the banding pattern you observe. The appearance of new or altered bands could be a genuine biological effect of the compound.
Q2: I see a faint band at the expected molecular weight, but the non-specific bands are much stronger. What should I do first?
A2: The first step should be to optimize your primary antibody concentration.[1][2] A high concentration is a very common reason for strong non-specific signals that can overpower the specific signal. Try diluting your primary antibody further. Concurrently, ensure your blocking and washing steps are stringent.
Q3: My non-specific bands appear as smears rather than distinct bands. What could be the cause?
A3: Smearing can be caused by several factors, including loading too much protein, incomplete denaturation of your sample, or issues with the gel itself. Ensure you are loading an appropriate amount of protein (20-30 µg for lysate) and that you have adequately boiled your samples in Laemmli buffer. Also, check the integrity of your running and transfer buffers.
Q4: After optimizing my protocol, I still see some minor non-specific bands. Is this acceptable?
A4: It is not uncommon to have some minor, faint non-specific bands, especially when using polyclonal antibodies. If the band for your protein of interest is clear, distinct, and at the correct molecular weight, and its intensity changes as expected with your experimental conditions, the results can often be considered reliable. Always include appropriate controls, such as knockout/knockdown lysates if available, to confirm the specificity of your primary antibody.
Q5: What are the key protein targets of this compound that I might want to analyze via Western blot?
A5: Based on current research, key proteins to investigate after this compound treatment include those involved in the TGF-β and JAK/STAT3 pathways. These include phosphorylated and total levels of Smad2/3 and STAT3, as well as markers of EMT such as E-cadherin (expected to increase), Vimentin, and α-SMA (expected to decrease).[10][11] Other reported targets that could be analyzed include CDK2, Cyclin D1/A2, Bax, and Caspase-3.[10]
References
- 1. arp1.com [arp1.com]
- 2. biossusa.com [biossusa.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Isotoosendanin exposure time in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Isotoosendanin (ITSN) exposure time in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ITSN)?
A1: this compound is a natural triterpenoid (B12794562) that has been shown to inhibit the growth of various tumor cells, with a notable effect on triple-negative breast cancer (TNBC)[1][2]. Its primary mechanism of action is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. ITSN directly binds to the TGF-β receptor type-1 (TGFβR1), which abrogates its kinase activity and blocks the downstream signaling cascade, including the phosphorylation of Smad2/3[3]. This inhibition of the TGF-β pathway can lead to reduced cancer cell metastasis, induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), and autophagy (a cellular degradation process)[1][2].
Q2: I'm starting my experiments with ITSN. What is a good starting concentration and exposure time?
A2: For initial experiments, it is advisable to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line[4]. Based on published literature for TNBC cell lines like MDA-MB-231, BT549, and 4T1, concentrations typically range from 100 nM to 1000 nM for in vitro studies investigating effects on metastasis and signaling pathways[3]. For cytotoxicity assays, concentrations up to 2.5 µM have been used[2].
A common starting exposure time is 24 hours[3]. However, the optimal time depends on your experimental endpoint. For signaling pathway analysis, shorter time points (e.g., 4, 8, 12 hours) may be more appropriate to capture early events before significant cell death occurs[3]. For cytotoxicity and anti-proliferative effects, longer exposure times (e.g., 24, 48, 72 hours) are often necessary[5].
Q3: My cells are showing high levels of cell death even at low concentrations of ITSN. What could be the cause and how can I troubleshoot this?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
High sensitivity of your cell line: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Off-target effects: At higher concentrations, ITSN might have off-target effects leading to increased cell death[4].
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%[4][6].
To troubleshoot this, you should:
-
Perform a careful dose-response curve: This will help you identify a therapeutic window where you observe the desired biological effect without excessive cell death[6].
-
Include a vehicle-only control: This will help you rule out any cytotoxic effects of the solvent[4].
-
Distinguish between apoptosis and necrosis: Use assays like Annexin V and Propidium Iodide (PI) staining to determine the mode of cell death. This can provide insights into whether the observed death is a programmed response or due to acute toxicity[7][8].
Q4: How can I differentiate between ITSN-induced apoptosis and necrosis in my cell culture?
A4: You can distinguish between apoptosis and necrosis using a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method where Annexin V detects the externalization of phosphatidylserine (B164497) on the surface of apoptotic cells, and PI stains the nucleus of necrotic cells with compromised membrane integrity[7][8].
-
Caspase Activity Assays: Apoptosis is a caspase-dependent process. Measuring the activity of caspases (e.g., caspase-3, -9) can confirm an apoptotic mechanism[9].
-
Morphological Analysis: Observing cell morphology under a microscope can also provide clues. Apoptotic cells often show membrane blebbing and chromatin condensation, while necrotic cells tend to swell and lyse.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in cell health and passage number.2. Inconsistent ITSN stock solution activity.3. Variations in incubation time. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Aliquot ITSN stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.3. Use a calibrated timer and standardize the incubation period across all experiments. |
| Observed phenotype does not align with known on-target effects of ITSN (TGF-β inhibition) | 1. Dominant off-target effect in your specific cell model.2. Activation of compensatory signaling pathways. | 1. Use the lowest effective concentration of ITSN that shows inhibition of the TGF-β pathway (e.g., decreased p-Smad2/3). Confirm the phenotype by using a different known TGF-β inhibitor or by genetic knockdown/knockout of TGFβR1.2. Perform a broader analysis of other signaling pathways that might be affected, such as MAPK pathways, which can also be influenced by TGF-β signaling[1]. |
| Difficulty in determining the optimal exposure time | 1. The kinetics of the biological process being studied are unknown.2. The chosen endpoint assay is not sensitive enough at early time points. | 1. Conduct a time-course experiment with multiple time points (e.g., 0, 4, 8, 12, 24, 48 hours).2. For signaling events, use sensitive detection methods like Western blotting for phosphorylated proteins. For cytotoxicity, consider assays that measure membrane integrity (LDH release) or metabolic activity (MTT/XTT) at later time points[7]. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of ITSN that inhibits the growth of a cell line by 50%.
Materials:
-
This compound (ITSN)
-
DMSO (for stock solution)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
ITSN Treatment:
-
Prepare a stock solution of ITSN in DMSO (e.g., 10 mM).
-
Perform serial dilutions of ITSN in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest ITSN concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ITSN.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the ITSN concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Course Experiment to Optimize ITSN Exposure
This protocol helps determine the optimal duration of ITSN treatment for a specific biological outcome.
Materials:
-
This compound (ITSN)
-
Cell line of interest
-
Complete cell culture medium
-
Appropriate plates or flasks for your endpoint assay (e.g., 6-well plates for Western blotting)
-
Reagents for your chosen endpoint assay (e.g., lysis buffer for protein extraction, antibodies for Western blotting)
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in the chosen culture vessel.
-
-
ITSN Treatment:
-
Treat the cells with a fixed, effective concentration of ITSN (e.g., a concentration around the IC50 or a concentration known to affect the target pathway).
-
-
Time-Point Collection:
-
Harvest the cells at various time points after ITSN addition (e.g., 0, 4, 8, 12, 24, 48 hours). The "0 hour" time point serves as the baseline control.
-
-
Endpoint Analysis:
-
Perform your desired assay at each time point. For example:
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation status of key proteins like Smad2/3.
-
Cytotoxicity Analysis: Measure markers of cell death, such as LDH release in the supernatant or perform a viability assay.
-
-
-
Data Interpretation:
-
Analyze the results to determine the time point at which the desired effect is optimal. For signaling inhibition, you may observe a rapid decrease in protein phosphorylation at early time points. For cytotoxicity, you will likely see a time-dependent increase in cell death.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound exposure.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. m.youtube.com [m.youtube.com]
dealing with Isotoosendanin autofluorescence in imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential autofluorescence issues when imaging the natural product Isotoosendanin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a potential issue?
This compound is a natural triterpenoid (B12794562) compound investigated for its therapeutic properties, including anti-cancer activities. Like many natural products, it possesses a complex cyclic chemical structure that may exhibit intrinsic fluorescence, known as autofluorescence. This can interfere with fluorescence microscopy by creating background noise that obscures the signal from intentionally added fluorescent probes (fluorophores), potentially leading to misinterpretation of results.
Q2: Does this compound exhibit autofluorescence?
Q3: What are the common sources of autofluorescence in cell imaging experiments?
Autofluorescence can originate from several sources within a biological sample:
-
Endogenous Cellular Components: Molecules like NADH, FAD (flavins), collagen, elastin, and lipofuscin naturally fluoresce.[1][2][3] Mitochondria are a major source of cellular autofluorescence due to their high content of NADH and flavins.[1][2]
-
Cell Culture Media: Components like phenol (B47542) red and some amino acids in cell culture media can be fluorescent.
-
Fixatives: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.[4][5][6]
-
The Compound of Interest: In this case, this compound itself may be autofluorescent.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence when imaging this compound.
Step 1: Characterize the Autofluorescence
The first step is to determine the spectral properties of the background fluorescence in your specific experimental setup.
Experimental Workflow for Autofluorescence Characterization
Caption: Workflow for characterizing this compound-induced autofluorescence.
By comparing the fluorescence spectra of the different sample groups, you can determine the contribution of this compound to the overall background signal.
Step 2: Implement Mitigation Strategies
Based on the characterization of the autofluorescence, you can employ one or more of the following strategies.
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Spectral Unmixing | Computationally separates the emission spectra of different fluorophores, including autofluorescence. | Can effectively remove autofluorescence without altering the sample.[7][8][9][10] | Requires a spectral confocal microscope and appropriate software.[8][11] |
| Photobleaching | Exposing the sample to intense light to destroy the fluorescent properties of endogenous fluorophores before labeling. | Simple and cost-effective method to reduce background.[12][13][14][15] | Can potentially damage the sample or affect antigenicity.[16] |
| Fluorophore Selection | Choosing fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum. | Can significantly improve signal-to-noise ratio.[6][12][17] | May be limited by the availability of antibodies and probes for the desired targets. |
| Sample Preparation Optimization | Modifying fixation and culture conditions to minimize autofluorescence. | Can reduce background from multiple sources. | May require extensive optimization for each cell type and experiment. |
Detailed Experimental Protocols
Protocol 1: Spectral Unmixing
Objective: To computationally remove this compound-induced autofluorescence from an image.
Materials:
-
Confocal microscope with a spectral detector
-
Image analysis software with a spectral unmixing function (e.g., ZEN, LAS X, ImageJ/Fiji)
-
Control samples:
-
Unstained, untreated cells
-
Unstained, this compound-treated cells
-
Cells stained with each individual fluorophore to be used in the experiment
-
Procedure:
-
Acquire a Reference Spectrum for Autofluorescence:
-
Place the unstained, this compound-treated cells on the microscope.
-
Using the spectral detector, acquire a lambda stack (a series of images at different emission wavelengths) of the cells.
-
Generate an average emission spectrum from a region of interest exhibiting autofluorescence. This will serve as the reference spectrum for autofluorescence.
-
-
Acquire Reference Spectra for Your Fluorophores:
-
For each fluorophore used in your experiment, prepare a sample stained with only that fluorophore.
-
Acquire a lambda stack and generate a reference spectrum for each fluorophore.
-
-
Acquire Image of Your Experimental Sample:
-
Image your fully stained, this compound-treated sample using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open the image of your experimental sample in the analysis software.
-
Use the spectral unmixing tool, providing the reference spectra for autofluorescence and all of your fluorophores.
-
The software will then generate separate images for each fluorophore, with the autofluorescence signal removed.[10][18]
-
Protocol 2: Photobleaching
Objective: To reduce autofluorescence by exposing the sample to light before staining.[13]
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device with LEDs.[13][14]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Sample:
-
Photobleach the Sample:
-
Place the sample on the microscope stage.
-
Expose the sample to high-intensity, broad-spectrum light for a period ranging from 15 minutes to several hours.[15] The optimal time will need to be determined empirically for your specific sample and setup.
-
Monitor the decrease in autofluorescence periodically to avoid over-exposure, which could damage the sample.
-
-
Proceed with Staining:
-
After photobleaching, proceed with your standard immunofluorescence or other staining protocol.
-
Signaling Pathways Affected by this compound
This compound has been shown to modulate key signaling pathways involved in cancer progression. Understanding these pathways can help in designing experiments to investigate its mechanism of action.
TGF-β Signaling Pathway
This compound can inhibit the TGF-β signaling pathway, which is often dysregulated in cancer.[10][19][20]
Caption: this compound inhibits the TGF-β signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
Toosendanin, a related compound, has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[21][22] It is plausible that this compound may have similar effects.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. bosterbio.com [bosterbio.com]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 18. microscopist.co.uk [microscopist.co.uk]
- 19. biotium.com [biotium.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. Imaging of cells by autofluorescence: a new tool in the probing of biopharmaceutical effects at the intracellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Direct Binding of Isotoosendanin to TGFβR1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isotoosendanin (ITSN) and other prominent inhibitors of the Transforming Growth Factor-β Receptor 1 (TGFβR1). This analysis is supported by experimental data to confirm the direct binding of this compound to TGFβR1 and evaluate its performance against alternatives.
This compound, a natural product, has emerged as a direct inhibitor of TGFβR1, a key serine/threonine kinase involved in a multitude of cellular processes, including growth, differentiation, and metastasis. Dysregulation of the TGF-β signaling pathway is implicated in various diseases, most notably cancer and fibrosis. This guide delves into the quantitative data supporting the direct interaction of this compound with TGFβR1 and provides a comparative overview of its potency against other well-established synthetic inhibitors.
Quantitative Comparison of TGFβR1 Inhibitors
The efficacy of a receptor inhibitor is primarily determined by its binding affinity (Kd) and its ability to inhibit the receptor's biological activity (IC50). The table below summarizes the available quantitative data for this compound and selected alternative TGFβR1 inhibitors.
| Compound | Type | Target | Binding Affinity (Kd) | Kinase Inhibition (IC50) | Reference |
| This compound (ITSN) | Natural Product | TGFβR1 | 2.4 x 10⁻⁵ M | 6732 nM | [1] |
| SB-431542 | Synthetic | ALK4, ALK5 (TGFβR1), ALK7 | Not Reported | 94 nM (for ALK5) | [2][3] |
| RepSox | Synthetic | ALK5 (TGFβR1) | Not Reported | 4 nM (autophosphorylation), 23 nM (ATP binding) | [4] |
| Galunisertib (B1674415) (LY2157299) | Synthetic | TGFβR1 | Not Reported | Not Reported in sources | [5][6] |
Experimental Confirmation of Direct Binding
The direct interaction between a small molecule and its protein target is a critical validation step in drug development. Two common biophysical techniques used to confirm and characterize such interactions are Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., TGFβR1) immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka). A lower Kd value signifies a higher binding affinity.
An SPR assay demonstrated that this compound concentration-dependently responded to the TGFβR1 immobilized on a solid-phase carrier, with a dissociation constant (Kd) of 2.4 × 10⁻⁵ mol/L[1].
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase the protein's stability, leading to a higher denaturation temperature. By treating cells with a compound of interest, followed by heating, cell lysis, and quantification of the soluble target protein, one can determine if the compound has bound to its target. An increase in the amount of soluble protein at elevated temperatures in the presence of the compound indicates direct target engagement.
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for this compound and TGFβR1
Objective: To determine the binding affinity (Kd) of this compound to TGFβR1.
Materials:
-
Recombinant human TGFβR1 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Method:
-
Immobilization of TGFβR1:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant TGFβR1 protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the TGFβR1-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA) Protocol for this compound and TGFβR1
Objective: To confirm the direct binding of this compound to TGFβR1 in a cellular context.
Materials:
-
Cells expressing TGFβR1 (e.g., MDA-MB-231)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR thermocycler)
-
Western blotting reagents (antibodies against TGFβR1 and a loading control)
Method:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with either this compound at various concentrations or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. Include an unheated control at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Resolve equal amounts of the soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TGFβR1 and a loading control antibody.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize and quantify the band intensities.
-
-
Data Analysis:
-
Plot the relative amount of soluble TGFβR1 as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore direct binding to TGFβR1.
-
Visualizing the Molecular Interactions and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
TGF-β Signaling Pathway and this compound's Point of Inhibition
Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on TGFβR1.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for determining the binding affinity of this compound to TGFβR1 using SPR.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming this compound target engagement with TGFβR1 using CETSA.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Case Series of Cancer Patients Treated With Galunisertib, a Transforming Growth Factor-Beta Receptor I Kinase Inhibitor in a First-in-Human Dose Study | Azaro | Journal of Medical Cases [journalmc.org]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Mechanisms of Isotoosendanin: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – December 8, 2025 – A comprehensive analysis of the natural compound Isotoosendanin (ITSN) and its close analog Toosendanin (B190432) (TSN) reveals a multi-pronged attack on cancer cell proliferation and survival. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's mechanism of action across various cancer cell lines, juxtaposed with other targeted therapies. Detailed experimental protocols and visual pathway diagrams are included to support further investigation into this promising anti-cancer agent.
This compound, a triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, demonstrates significant efficacy in inhibiting key signaling pathways crucial for cancer progression, including the Transforming Growth Factor-β (TGF-β) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Furthermore, ITSN and TSN have been shown to induce programmed cell death (apoptosis), cell cycle arrest, and other forms of cell death in a variety of cancer models.
Comparative Analysis of Molecular Mechanisms
This guide focuses on the validated mechanisms of this compound and Toosendanin in different cancer cell lines and provides a comparison with other known inhibitors targeting the same pathways.
Inhibition of TGF-β Signaling in Triple-Negative Breast Cancer (TNBC)
This compound has been identified as a direct inhibitor of the TGF-β pathway, a key driver of metastasis in TNBC.
Mechanism of Action: this compound directly binds to the TGF-β receptor type 1 (TGFβR1), abrogating its kinase activity.[1] This inhibition prevents the phosphorylation of downstream mediators Smad2/3, thereby blocking the TGF-β-induced epithelial-mesenchymal transition (EMT) and the formation of invadopodia, both of which are critical for cancer cell migration and invasion.[2][3] A downstream consequence of this pathway inhibition is the reduced expression of GOT2, which in turn affects MYH9-regulated mitochondrial fission and lamellipodia formation, further impeding TNBC metastasis.[4]
Quantitative Comparison with Galunisertib (B1674415): Galunisertib (LY2157299) is another small molecule inhibitor of TGFβR1. While direct comparative studies in the same cell lines are limited, the available data on their inhibitory concentrations provide a basis for comparison.
| Compound | Target | IC50 | Cancer Model | Reference |
| This compound | TGFβR1 Kinase Activity | 6732 nM | Not specified | [1] |
| Galunisertib | TGFβR1/Alk5 Kinase Domain | 172 nM | Not specified | [1] |
| Galunisertib | ALK5 | 51 ± 5 nM | Not specified | [5][6] |
Experimental Workflow for Validating TGF-β Pathway Inhibition:
Figure 1: Experimental workflow for validating TGF-β pathway inhibition by this compound.
STAT3 Signaling Inhibition in Osteosarcoma and Other Cancers
Toosendanin, a compound structurally similar to this compound, has been identified as a potent inhibitor of the STAT3 signaling pathway, which is constitutively activated in many cancers, including osteosarcoma.
Mechanism of Action: Toosendanin directly binds to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[7][8] By binding to the SH2 domain, Toosendanin blocks the formation of STAT3 dimers, preventing its translocation to the nucleus and the transcription of its target genes, which are involved in cell proliferation, survival, and angiogenesis.[7][9][10][11]
Comparative Insights with OPB-31121: OPB-31121 is a known STAT3 inhibitor that has undergone clinical investigation.[3][12] While direct IC50 comparisons are not readily available, the high affinity of OPB-31121 for the STAT3 SH2 domain has been documented.
| Compound | Target Domain | Affinity (Kd) | Cancer Model | Reference |
| Toosendanin | STAT3 SH2 Domain | Not specified | Osteosarcoma | [7][8] |
| OPB-31121 | STAT3 SH2 Domain | 10 nM | Not specified | [7][13] |
Signaling Pathway of Toosendanin-mediated STAT3 Inhibition:
Figure 2: Toosendanin inhibits the STAT3 signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for both this compound and Toosendanin across multiple cancer cell lines is the induction of apoptosis and cell cycle arrest.
Mechanisms in Various Cancer Cell Lines:
| Cancer Cell Line | Effect | Key Molecular Events | Reference |
| TNBC | Apoptosis, Necrosis, Autophagy | Decreased pro-caspase-3 and Bcl-xL | Not specified |
| HL-60 (Leukemia) | Apoptosis | Activation of deoxycytidine kinase (dCK), suppression of JNK signaling | Not specified |
| Gastric Cancer | Apoptosis, G1/S Arrest | Caspase-dependent, activation of p38 MAPK pathway | Not specified |
| Osteosarcoma | Apoptosis | Cleavage of PARP | [7] |
| Oral Squamous Cell Carcinoma | Apoptosis, S-phase Arrest | Inhibition of STAT3 phosphorylation | [14] |
| Diffuse Large B-Cell Lymphoma | Apoptosis, G0/G1 Arrest | Inhibition of PI3Kα/β and PLK1 signaling | Not specified |
General Apoptotic Pathway Induced by this compound/Toosendanin:
Figure 3: Generalized apoptotic pathway induced by this compound/Toosendanin.
Areas for Further Investigation: NF-κB and ROS Signaling
The effects of this compound on the NF-κB and Reactive Oxygen Species (ROS) signaling pathways, both critical in cancer biology, are not yet well-documented. Further research in these areas could provide a more complete picture of its anti-cancer activity.
NF-κB Signaling
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation in cancer.[15][16][17][18][19][20] Investigating whether this compound can modulate this pathway could reveal additional mechanisms of its anti-tumor effects.
Reactive Oxygen Species (ROS) Generation
Cancer cells often exhibit altered redox balance, and many chemotherapeutic agents exert their effects by inducing ROS production.[6][21][22] Determining if this compound affects ROS levels in cancer cells could provide insights into its cytotoxicity.
Detailed Experimental Protocols
To facilitate further research, detailed protocols for key experimental assays are provided below.
Protocol 1: Apoptosis Assay using Annexin V Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to prevent the staining of RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation: The DNA content histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Smad2, Smad2, p-STAT3, STAT3, cleaved caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
This compound and its related compound Toosendanin present a compelling case for further investigation as anti-cancer therapeutic agents. Their ability to target multiple oncogenic pathways, including TGF-β and STAT3, and to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, highlights their potential for broad-spectrum anti-tumor activity. This guide provides a foundational framework for researchers to build upon, offering both a summary of the current understanding and the practical tools to explore the full therapeutic potential of these natural compounds. Future studies directly comparing the efficacy of this compound with other targeted inhibitors and elucidating its role in modulating NF-κB and ROS signaling will be crucial in advancing its clinical development.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galunisertib Details | PDF | Transforming Growth Factor Beta | Ic50 [scribd.com]
- 9. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
- 14. Antitumor effect of toosendanin on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.usbio.net [cdn.usbio.net]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doc.abcam.com [doc.abcam.com]
- 20. NanoLuc® Reporter Vector with NF-kappaB Response Element [promega.com]
- 21. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Correction: Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isotoosendanin and Toosendanin in Triple-Negative Breast Cancer Models
For Immediate Release
In the landscape of triple-negative breast cancer (TNBC) research, two natural triterpenoids, Isotoosendanin (ITSN) and Toosendanin (TSN), have emerged as promising therapeutic candidates. Both compounds, isolated from Fructus Meliae Toosendan, have demonstrated significant anti-tumor effects in preclinical TNBC models. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
I. Overview of Anti-Tumor Activity
Both this compound and Toosendanin exhibit potent cytotoxic effects against various TNBC cell lines, including MDA-MB-231, BT549, and 4T1.[1] Their primary mechanisms of action involve the induction of necrosis, apoptosis, and autophagy.[1] However, recent studies have elucidated distinct molecular targets and signaling pathways for each compound, suggesting different therapeutic strengths. This compound has shown a particular aptitude for inhibiting metastasis, while Toosendanin demonstrates potential as a chemosensitizing agent by inhibiting late-stage autophagy.
II. Quantitative Comparison of In Vitro Efficacy
The following table summarizes the cytotoxic activity of this compound and Toosendanin across different TNBC cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | 1.89 ± 0.13 | [1] |
| BT549 | 2.15 ± 0.17 | [1] | |
| 4T1 | 1.57 ± 0.09 | [1] | |
| Toosendanin | MDA-MB-231 | 0.015 ± 0.001 | [1] |
| BT549 | 0.021 ± 0.002 | [1] | |
| 4T1 | 0.012 ± 0.001 | [1] |
Lower IC50 values indicate greater potency.
III. In Vivo Tumor Growth Inhibition
In xenograft models using 4T1 murine breast cancer cells, both compounds significantly suppressed tumor growth.
| Compound | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 1 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight | [1] |
| Toosendanin | 0.5 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight | [1] |
IV. Mechanistic Differences and Signaling Pathways
While both compounds induce cell death, their underlying molecular mechanisms diverge, presenting unique therapeutic opportunities.
This compound: A Potent Inhibitor of Metastasis
This compound's anti-metastatic properties are primarily attributed to its direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][3] It directly binds to TGF-β receptor type 1 (TGFβR1), thereby abrogating its kinase activity.[2][3] This action prevents the downstream phosphorylation of Smad2/3, which in turn inhibits the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell migration and invasion.[2][3]
More recent findings have further elucidated this pathway, showing that this compound's inhibition of the TGF-β-Smad2/3 axis leads to a decrease in the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2).[4] Reduced GOT2 levels enhance the degradation of MYH9, a protein crucial for mitochondrial fission and the formation of lamellipodia, which are essential for cell motility.[4][5]
Toosendanin: A Late-Stage Autophagy Inhibitor
Toosendanin's unique mechanism lies in its ability to inhibit the late stages of autophagy.[6][7][8] Autophagy can act as a pro-survival mechanism for cancer cells, especially in response to chemotherapy.[6][7][8] By blocking autophagy, Toosendanin can sensitize TNBC cells to conventional chemotherapeutic agents like irinotecan (B1672180).[6][7][8]
Toosendanin achieves this by elevating the lysosomal pH, which in turn impairs the function of lysosomal hydrolytic proteases.[6][7][8] This prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents, leading to an accumulation of autophagosomes and ultimately, apoptotic cell death, particularly when combined with other cytotoxic drugs.[6][7][8]
V. Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound and Toosendanin in TNBC models.
Cell Viability Assay (MTT Assay)
-
TNBC cells (MDA-MB-231, BT549, 4T1) were seeded in 96-well plates at a density of 5x10³ cells/well and cultured overnight.
-
Cells were then treated with various concentrations of this compound or Toosendanin for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader. Cell viability was calculated as a percentage of the control group.
In Vivo Xenograft Model
-
Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with 1x10⁶ 4T1 cells in the right flank.
-
When the tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to control and treatment groups.
-
This compound (1 mg/kg/day), Toosendanin (0.5 mg/kg/day), or a vehicle control were administered via intraperitoneal injection.
-
Tumor volume and body weight were measured every other day. Tumor volume was calculated using the formula: (length × width²) / 2.
-
After a predetermined period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis
-
Cells or tumor tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes were then incubated with primary antibodies against target proteins (e.g., TGFβR1, p-Smad2/3, LC3B, Beclin 1) overnight at 4°C.
-
After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
VI. Conclusion
Both this compound and Toosendanin present compelling cases as potential therapeutics for triple-negative breast cancer. Toosendanin's greater in vitro potency and its role as a late-stage autophagy inhibitor make it a strong candidate for combination therapies aimed at overcoming chemoresistance. Conversely, this compound's well-defined anti-metastatic mechanism, targeting the TGF-β pathway, positions it as a promising agent for preventing tumor progression and spread. Further research is warranted to fully explore the clinical potential of these natural compounds, both as monotherapies and in combination with existing cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
comparing Isotoosendanin with other TGFβR1 inhibitors (e.g., galunisertib)
For researchers and drug development professionals navigating the landscape of TGF-β signaling pathway inhibitors, this guide provides a detailed, data-driven comparison of two prominent TGFβR1 inhibitors: Isotoosendanin, a natural compound, and Galunisertib (B1674415) (LY2157299), a well-documented synthetic small molecule. This comparison focuses on their mechanism of action, performance in experimental models, and available quantitative data, offering a resource for informed decision-making in research and development.
Introduction to TGFβR1 Inhibition
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, where it can paradoxically switch from a tumor suppressor in early stages to a promoter of tumor progression, metastasis, and immune evasion in advanced stages.[4][5] The TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway. Its inhibition presents a promising therapeutic strategy.[6][7] This guide focuses on comparing this compound and Galunisertib, two molecules that target TGFβR1.
Mechanism of Action
Both this compound and Galunisertib function by inhibiting the kinase activity of TGFβR1.[8][9] This action prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[5][6][7] The inhibition of this pathway can lead to a reduction in cancer cell migration, invasion, and epithelial-to-mesenchymal transition (EMT), and may also enhance anti-tumor immune responses.[5][10][11]
This compound, a natural triterpenoid, has been shown to directly interact with TGFβR1, with Lys232 and Asp351 residues in the kinase domain being identified as crucial for this interaction.[11] Beyond its impact on the TGF-β pathway, this compound has also been reported to inhibit the JAK/STAT3 signaling pathway by targeting SHP-2.[8]
Galunisertib is a selective, ATP-mimetic small molecule inhibitor of the TGFβR1 kinase.[12] Its primary mechanism is the specific downregulation of SMAD2 phosphorylation.[7]
Below is a diagram illustrating the canonical TGF-β signaling pathway and the points of inhibition for both compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Galunisertib from various experimental assays. It is important to note that these values were not obtained from direct head-to-head comparative studies and experimental conditions may vary.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay | Cell Line/Target | Endpoint | IC50 Value | Reference |
| This compound | Kinase Assay | TGFβR1 | Kinase Activity | 6732 nM | [8][13] |
| Cell Viability | A549 (NSCLC) | Proliferation | 1.691 - 18.20 µM (48-72h) | [8] | |
| Cell Viability | HCC827 (NSCLC) | Proliferation | 1.691 - 18.20 µM (48-72h) | [8] | |
| Cell Viability | H838 (NSCLC) | Proliferation | 1.691 - 18.20 µM (48-72h) | [8] | |
| Galunisertib | Kinase Assay | TGFβRI (ALK5) Autophosphorylation | Kinase Activity | 0.051 nM (Ki = 86 nM) | [14] |
| pSMAD Inhibition | NIH3T3 (Murine Fibroblast) | SMAD2 Phosphorylation | 0.064 µM | [15] | |
| pSMAD Inhibition | Mv1Lu (Mink Lung Epithelial) | Endogenous pSMAD | 0.176 µM | [15] | |
| pSMAD Inhibition | 4T1-LP (Murine Breast Cancer) | TGFβ1-induced pSMAD | 1.765 µM | [15] | |
| pSMAD Inhibition | EMT6-LM2 (Murine Breast Cancer) | TGFβ1-induced pSMAD | 0.8941 µM | [15] |
Table 2: In Vivo Efficacy and Dosing
| Compound | Model | Cancer Type | Dosing Regimen | Observed Effects | Reference |
| This compound | Xenograft | Triple-Negative Breast Cancer (TNBC) | 1 mg/kg/day | Reduced metastasis, enhanced anti-PD-L1 efficacy | [11] |
| Galunisertib | Patient-Derived Xenografts (PDX) | Various | 75 mg/kg, twice daily for 14 days (oral) | Inhibition of tumor growth in a subset of PDX models | [16] |
| Clinical Trial (Phase 2) | Hepatocellular Carcinoma (HCC) | 150 mg, twice daily for 14 days on, 14 days off | Median Time to Progression: 4.1 months; Median Overall Survival: 18.8 months (in combination with sorafenib) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate this compound and Galunisertib.
TGFβR1 Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of TGFβR1.
-
Protocol Summary:
-
A constitutively active form of the TGFβR1 kinase domain is expressed and purified.
-
The kinase is incubated with the test compound (this compound or Galunisertib) at various concentrations.
-
A substrate (e.g., a peptide or SMAD protein) and ATP are added to initiate the kinase reaction.
-
The level of substrate phosphorylation is measured, often using methods like ELISA, radioactive assays, or fluorescence-based assays.
-
The IC50 value is calculated from the dose-response curve.[7]
-
Cell Viability and Proliferation Assays (e.g., MTT, EdU)
-
Objective: To assess the impact of the inhibitor on cancer cell growth and proliferation.
-
Protocol Summary:
-
Cancer cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with varying concentrations of the inhibitor for a specified duration (e.g., 48-72 hours).
-
For MTT assays, a tetrazolium salt is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to quantify cell viability.
-
For EdU assays, a thymidine (B127349) analog (EdU) is added to the culture medium. EdU is incorporated into newly synthesized DNA. The cells are then fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide. The percentage of EdU-positive cells is determined by flow cytometry or fluorescence microscopy.[8]
-
Wound Healing and Invasion Assays
-
Objective: To evaluate the effect of the inhibitor on cancer cell migration and invasion.
-
Protocol Summary (Wound Healing):
-
A confluent monolayer of cells is created in a culture dish.
-
A "wound" is created by scratching the monolayer with a pipette tip.
-
The cells are treated with the inhibitor.
-
The rate of wound closure is monitored and photographed at different time points.[8]
-
-
Protocol Summary (Invasion Assay):
-
A Boyden chamber with a Matrigel-coated membrane is used.
-
Cancer cells are seeded in the upper chamber in serum-free medium containing the inhibitor.
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
After incubation, non-invading cells are removed from the upper surface of the membrane.
-
Invading cells on the lower surface are fixed, stained, and counted.[18]
-
Western Blotting for Phospho-SMAD2/3
-
Objective: To measure the inhibition of the TGF-β signaling pathway within cells.
-
Protocol Summary:
-
Cells are treated with the inhibitor for a specified time, followed by stimulation with TGF-β ligand.
-
Total protein is extracted from the cells.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.
-
Secondary antibodies conjugated to an enzyme are used for detection, and the protein bands are visualized using chemiluminescence. The ratio of phosphorylated to total SMAD protein is quantified.[12]
-
The following diagram illustrates a general workflow for evaluating a TGFβR1 inhibitor.
Concluding Remarks
Both this compound and Galunisertib have demonstrated inhibitory activity against TGFβR1, albeit with different potencies and in different experimental contexts. Galunisertib has been more extensively studied, with a significant body of preclinical and clinical trial data across various cancer types.[10][17][19] this compound, as a natural product, shows promise in preclinical models of triple-negative breast cancer and non-small cell lung cancer.[8][11][20]
The choice between these inhibitors for research purposes will depend on the specific application, the cancer type under investigation, and the desired balance between exploring a novel natural compound and utilizing a well-characterized synthetic molecule with clinical data. Further head-to-head studies would be invaluable for a more direct comparison of their efficacy and selectivity. This guide provides a foundational comparison based on currently available data to aid researchers in their ongoing efforts to target the TGF-β signaling pathway.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. academic.oup.com [academic.oup.com]
- 5. What is Galunisertib used for? [synapse.patsnap.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. researchgate.net [researchgate.net]
- 12. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin and Paclitaxel: A Comparative Analysis of Efficacy in Triple-Negative Breast Cancer
A comprehensive review of the current experimental data on the anti-tumor effects of the natural compound isotoosendanin (B10861741) and the conventional chemotherapeutic agent paclitaxel (B517696) in the context of triple-negative breast cancer (TNBC).
Triple-negative breast cancer (TNBC) represents a particularly aggressive and challenging subtype of breast cancer, characterized by the lack of estrogen, progesterone, and human epidermal growth factor receptor 2 (HER2) receptors. This absence of well-defined molecular targets limits therapeutic options, making standard chemotherapy, such as with paclitaxel, a cornerstone of treatment. However, issues of toxicity and drug resistance necessitate the exploration of novel therapeutic agents. This compound, a natural triterpenoid, has emerged as a promising candidate with potent anti-tumor activities. This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound and paclitaxel in TNBC, supported by available experimental data.
Comparative Efficacy Against TNBC Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head comparative studies are limited, data from various sources allow for an indirect comparison of the cytotoxic effects of this compound/toosendanin (B190432) and paclitaxel on common TNBC cell lines.
| Drug | Cell Line | IC50 | Reference |
| Toosendanin | MDA-MB-231 | ~20 nM (induces apoptosis) | [1] |
| BT-549 | Not explicitly reported | ||
| This compound | MDA-MB-231 | ~2.5 µM (induces apoptosis) | [1] |
| 4T1 | Not explicitly reported | ||
| Paclitaxel | MDA-MB-231 | 2 nM - 0.3 µM | [2][3] |
| HCC1806 | 3.7 nM | ||
| Hs578T | 5 nM | ||
| BT-549 | Not explicitly reported |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data for toosendanin and this compound is primarily based on concentrations reported to induce apoptosis, with specific IC50 values from cell viability assays being less commonly reported in the reviewed literature.
Mechanisms of Action: A Tale of Two Pathways
This compound and paclitaxel combat TNBC through distinct molecular mechanisms, offering potential for synergistic therapeutic strategies.
This compound: Targeting Metastatic Pathways
This compound and its related compound, toosendanin, exert their anti-cancer effects primarily by inhibiting key signaling pathways involved in tumor growth and metastasis.
-
TGF-β Signaling Inhibition: this compound directly binds to and inhibits the transforming growth factor-beta receptor 1 (TGFβR1).[1] This blockade disrupts the downstream signaling cascade, which is crucial for the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to metastasize.[1]
-
Regulation of Mitochondrial Dynamics: Recent studies have revealed that this compound also modulates the Smad2/3-GOT2-MYH9 signaling axis.[4] This action leads to a reduction in mitochondrial fission and the formation of lamellipodia, cellular protrusions essential for cell migration and invasion.[4]
-
Induction of Apoptosis and Autophagy: Toosendanin has been shown to induce programmed cell death (apoptosis) and autophagy in TNBC cells.[1]
References
- 1. Synergistic Anti-Tumor Effect of Toosendanin and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of antimetabolic and chemotherapy drugs in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of SH003 and Doxorubicin in Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synergistic Potential of Isotoosendanin and Doxorubicin: An Unexplored Frontier in Cancer Therapy
A comprehensive review of current scientific literature reveals a notable absence of direct studies on the synergistic effects of Isotoosendanin in combination with the widely used chemotherapeutic agent, doxorubicin (B1662922). While this guide cannot provide direct comparative data as requested, it aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the individual mechanisms of each compound. This foundational knowledge may illuminate potential, yet unproven, synergistic interactions and guide future research in this promising area.
This compound, a natural triterpenoid, has demonstrated notable anti-cancer properties, particularly in preclinical models of triple-negative breast cancer.[1][2][3][4] Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3] In contrast, doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[5][6][7] However, its efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (ABCB1).[5][8][9][10]
This guide will delve into the distinct molecular pathways influenced by this compound and the established mechanisms of doxorubicin action and resistance. While speculative, understanding these separate pathways may offer a rationale for future investigations into their potential synergistic anti-cancer effects.
This compound: A Potent Inhibitor of the TGF-β Signaling Pathway
Recent studies have highlighted this compound's ability to suppress tumor growth and metastasis in triple-negative breast cancer by directly targeting the TGF-β signaling pathway.[1][2][3][4] This pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor.[11][12][13] However, in advanced cancers, TGF-β signaling often promotes tumor progression, invasion, and metastasis through the induction of epithelial-mesenchymal transition (EMT).[11][12][13][14]
This compound has been shown to directly interact with and inhibit the TGF-β receptor type 1 (TGFβR1), thereby blocking the downstream signaling cascade.[2][3] This inhibition leads to a reduction in the phosphorylation of Smad2/3 proteins, which are key mediators in transmitting the TGF-β signal from the cell surface to the nucleus to regulate gene expression involved in cell growth, differentiation, and migration.[1][4]
Doxorubicin: Mechanism of Action and Resistance
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers. Its primary anti-tumor activity stems from its ability to intercalate into DNA, thereby interfering with DNA replication and transcription.[7] Furthermore, it inhibits the enzyme topoisomerase II, leading to the accumulation of double-strand DNA breaks and subsequent induction of apoptosis.[5]
A major clinical challenge with doxorubicin is the development of multidrug resistance (MDR). The most well-characterized mechanism of doxorubicin resistance is the increased expression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (ABCB1).[8][9][10] This transmembrane pump actively effluxes doxorubicin and other chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and cytotoxic effect.[15][16] Other mechanisms of resistance include alterations in topoisomerase II, enhanced DNA repair mechanisms, and evasion of apoptosis.[6][17][18]
Potential for Synergism: Avenues for Future Research
Although no direct evidence exists for a synergistic interaction between this compound and doxorubicin, their distinct mechanisms of action present theoretical possibilities for combined efficacy.
-
Modulation of the Tumor Microenvironment: The TGF-β signaling pathway, inhibited by this compound, is a key regulator of the tumor microenvironment.[3] By altering the tumor microenvironment, this compound could potentially enhance the penetration and efficacy of doxorubicin.
-
Circumventing Non-ABCB1 Resistance: While this compound is not a known ABCB1 inhibitor, it is plausible that by targeting TGF-β-mediated survival pathways, it could sensitize cancer cells to doxorubicin-induced apoptosis, thereby overcoming resistance mechanisms that are independent of drug efflux.
-
Inhibition of EMT: The epithelial-mesenchymal transition (EMT) is associated with increased resistance to chemotherapy.[19][20] this compound's ability to inhibit TGF-β-induced EMT could potentially render cancer cells more susceptible to the cytotoxic effects of doxorubicin.[2][3][21]
It is crucial to emphasize that these potential synergistic interactions are hypothetical and require rigorous experimental validation. Future research should focus on in vitro and in vivo studies to investigate the effects of combined this compound and doxorubicin treatment on cancer cell viability, apoptosis, and drug resistance. Such studies would be instrumental in determining if this combination holds promise as a novel therapeutic strategy.
Experimental Protocols: A General Framework
While specific protocols for an this compound-doxorubicin combination are not available, the following are standard methodologies used to assess drug synergy and cellular responses, which would be applicable to future studies.
1. Cell Viability and Synergy Assays:
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin individually and in combination across various cancer cell lines.
-
Combination Index (CI) Analysis: The Chou-Talalay method is commonly used to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) between two drugs.
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells via flow cytometry following treatment with individual drugs and their combination.
-
Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as cleaved caspase-3, PARP, Bax, and Bcl-2.
3. Doxorubicin Accumulation Assay:
-
Flow Cytometry or Fluorescence Microscopy: To measure the intracellular accumulation of doxorubicin (which is naturally fluorescent) in the presence and absence of this compound to determine if this compound affects doxorubicin efflux.
4. Western Blot Analysis for Signaling Pathways:
-
To confirm the on-target effect of this compound by measuring the levels of phosphorylated and total Smad2/3.
-
To investigate the effect of the combination on other relevant signaling pathways that may be involved in cell survival and resistance.
References
- 1. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TGF-β signaling in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets | MDPI [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Vicious cycle of TGF-β signaling in tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 16. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Elevated TGF-β1 and -β2 expression accelerates the epithelial to mesenchymal transition in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TGF-β plays a vital role in triple-negative breast cancer (TNBC) drug-resistance through regulating stemness, EMT and apoptosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Isotoosendanin on Smad Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isotoosendanin's performance in modulating the Smad signaling pathway against other known inhibitors. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their studies.
Introduction to Smad Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, notably cancer. The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activation leads to the phosphorylation of the downstream effector proteins, Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes, including those involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
This compound, a natural triterpenoid, has been identified as an inhibitor of the TGF-β/Smad signaling pathway. This guide will delve into its mechanism and compare its efficacy with other well-established inhibitors.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Smad signaling pathway by directly targeting the TGF-β type I receptor (TGFβR1). By binding to TGFβR1, this compound abrogates its kinase activity, which in turn prevents the phosphorylation of Smad2 and Smad3.[1] This blockade of the initial signaling cascade leads to the inhibition of downstream events, including the expression of EMT-associated transcription factors like Snail and ZEB1.[1]
Comparative Analysis of Smad Signaling Inhibitors
This section provides a comparative overview of this compound and other known inhibitors of the TGF-β/Smad pathway. The data presented is a summary of findings from various research articles.
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | Key Downstream Effects | Reference |
| This compound | TGFβR1 | Direct binding and abrogation of kinase activity | 6732 nM (for TGFβR1 kinase activity) | Reduces Smad2/3 phosphorylation, decreases expression of Snail and ZEB1, inhibits EMT. | [2] |
| SB-431542 | TGFβR1 (ALK5) | Competitive ATP inhibitor | 94 nM (for ALK5) | Inhibits TGF-β-induced transcription, apoptosis, and growth suppression. | [3][4] |
| Galunisertib (LY2157299) | TGFβR1 (ALK5) | ATP-competitive inhibitor | 56 nM (for ALK5) | Blocks Smad2 phosphorylation, inhibits tumor growth and metastasis. | [5] |
| ITD-1 | TGFβR1/TGFβR2 | Induces degradation of TGFβR2 | ~1 µM | Inhibits Smad2/3 phosphorylation and subsequent signaling. | [5] |
Experimental Protocols
To validate the effects of this compound and compare it with other inhibitors, the following key experiments are crucial.
Western Blotting for Phosphorylated Smad2/3
This protocol details the steps to determine the levels of phosphorylated Smad2/3 in response to TGF-β stimulation and inhibitor treatment.
a. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., A549, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
b. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
c. Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) / phospho-Smad3 (Ser423/425) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) for normalization.
Luciferase Reporter Assay for TGF-β Signaling Activity
This assay quantifies the transcriptional activity of the Smad pathway using a luciferase reporter construct containing Smad-binding elements (SBEs).
a. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with an SBE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
b. Treatment and Lysis:
-
After 24 hours, pre-treat the cells with this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with TGF-β1 for 16-24 hours.
-
Wash the cells with PBS and lyse them using passive lysis buffer.
c. Luciferase Measurement:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Quantitative Real-Time PCR (qPCR) for EMT Marker Genes
This protocol measures the mRNA expression levels of key EMT-related genes like SNAI1 (Snail) and ZEB1.
a. Cell Treatment and RNA Extraction:
-
Treat cells with TGF-β1 and inhibitors as described for the Western blot protocol, typically for 24-48 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
c. qPCR:
-
Perform qPCR using SYBR Green master mix and specific primers for SNAI1, ZEB1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
The relative gene expression can be calculated using the 2-ΔΔCt method.
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| SNAI1 | GCTGCAGG ACTCTAATCCAGAG | GACAGAGTCCCAGATGAGCATT |
| ZEB1 | GGCATACACCTACTCAACTACGG | TGGTAAGGTTTCTTGCAGTTTGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cross-Validation of Isotoosendanin Activity in Different Assay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotoosendanin, a natural triterpenoid, has garnered significant interest in the scientific community for its potent anti-cancer and anti-inflammatory properties. This guide provides a comparative analysis of this compound's activity across various assay platforms, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for researchers evaluating the therapeutic potential of this compound.
Quantitative Analysis of this compound's Bioactivity
The following tables summarize the inhibitory concentrations (IC50) of this compound observed in different assay platforms, providing a quantitative comparison of its efficacy.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Platform | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | Not explicitly stated, but effective at 2.5 µM | [1] |
| BT549 | Triple-Negative Breast Cancer | MTT Assay | Not explicitly stated, but effective at 2.5 µM | [1] |
| 4T1 | Triple-Negative Breast Cancer | MTT Assay | Not explicitly stated, but effective at 2.5 µM | [1] |
| A549 | Non-Small Cell Lung Cancer | Not specified | 1.691 - 18.20 | [2] |
| HCC827 | Non-Small Cell Lung Cancer | Not specified | 1.691 - 18.20 | [2] |
| H838 | Non-Small Cell Lung Cancer | Not specified | 1.691 - 18.20 | [2] |
Table 2: Inhibition of Key Signaling Pathways by this compound
| Target Pathway | Assay Platform | Cell Line | IC50 | Reference |
| TGF-β Receptor 1 (TGFβR1) Kinase Activity | Kinase Assay | Not applicable (in vitro) | 6.732 µM | [2] |
| JAK/STAT3 Signaling | Western Blot (p-STAT3) | Osteosarcoma cells | Not specified | [3] |
| NF-κB Signaling | Luciferase Reporter Assay | HEK293 cells | Not specified | [4][5] |
Table 3: Anti-inflammatory Activity of this compound
| Assay Platform | Biological Effect Measured | IC50 | Reference |
| Acetic acid-induced vascular permeability | Reduction in vascular leakage | Not specified | [2] |
| λ-carrageenan-induced hind paw edema | Reduction in paw edema | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231, A549)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
TGF-β Pathway Inhibition Assay (Western Blot for p-Smad2/3)
This assay assesses the ability of this compound to inhibit the TGF-β signaling pathway by measuring the phosphorylation of Smad2/3.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231)
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Smad2/3 and total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Smad2/3 and total Smad2/3, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
This compound
-
HEK293 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
TNF-α or other NF-κB activator
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Determine the inhibitory effect of this compound on NF-κB transcriptional activity.
Visualizing the Mechanisms of this compound
The following diagrams illustrate the key signaling pathways affected by this compound and a proposed workflow for its cross-platform validation.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
References
Isotoosendanin and Its Analogues: A Comparative Guide on Structure-Activity Relationship in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Isotoosendanin, a natural triterpenoid (B12794562) extracted from the fruits and bark of Melia toosendan, has garnered significant attention in the field of oncology for its potent anticancer properties. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of this compound and its synthesized analogues, with a focus on their cytotoxic effects against triple-negative breast cancer (TNBC). The information presented herein is supported by experimental data to facilitate further research and drug development endeavors.
Comparative Analysis of Cytotoxic Activity
The antiproliferative activity of this compound (also referred to as Toosendanin or TSN in some literature) and its novel derivatives has been evaluated against human triple-negative breast cancer cell lines, MDA-MB-231 and HCC1806. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.
| Compound | Modification | MDA-MB-231 IC50 (μM) | HCC1806 IC50 (μM) |
| This compound (TSN) | Parent Compound | 1.89 ± 0.15 | 1.23 ± 0.11 |
| Derivative 11 | Undisclosed Modification | 2.45 ± 0.21 | 1.58 ± 0.13 |
Data compiled from Zhang et al., Bioorganic & Medicinal Chemistry Letters, 2023.[1]
Structure-Activity Relationship Insights:
Preliminary studies on novel derivatives of Toosendanin have shown that both the parent compound and its analogue, derivative 11, exhibit excellent antitumor activity against TNBC cell lines.[1] Further research with a broader range of analogues is necessary to fully elucidate the specific structural modifications that enhance or diminish cytotoxic potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
Synthesis of Toosendanin Derivatives
A general protocol for the synthesis of Toosendanin derivatives involves the chemical modification of the parent this compound molecule. While the specific synthesis route for each analogue varies, a representative example for creating derivatives can be described as follows:
-
Starting Material: this compound is isolated and purified from natural sources.
-
Reaction: this compound is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Reagent Addition: A specific reagent designed to modify a target functional group on the this compound scaffold is added to the solution. This may involve esterification, etherification, or other chemical transformations.
-
Catalysis: A catalyst may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set period to ensure completion.
-
Purification: The resulting derivative is purified using techniques such as column chromatography to isolate the desired compound from byproducts and unreacted starting materials.
-
Characterization: The structure of the synthesized derivative is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Culture
Human triple-negative breast cancer cell lines, MDA-MB-231 and HCC1806, are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and its analogues are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
TGF-β/Smad Signaling Pathway
This compound has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway. It directly binds to the TGF-β type I receptor (TGFβR1), thereby preventing the phosphorylation and activation of downstream mediators Smad2 and Smad3.[2] This inhibition leads to a reduction in the expression of genes that promote epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
References
Safety Operating Guide
Proper Disposal of Isotoosendanin: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Core Principles for Disposal
When a specific SDS is unavailable, the primary principle is to treat the substance as hazardous until a formal waste characterization is performed by qualified personnel.[1] This conservative approach ensures the safety of all laboratory staff and the environment.[1] The individual who generates the waste is responsible for its initial characterization and ensuring it is disposed of in accordance with institutional and regulatory guidelines.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of cytotoxic and hazardous research chemicals.
1. Personal Protective Equipment (PPE): Before handling Isotoosendanin waste, at a minimum, wear standard laboratory PPE, including:
-
Chemical-resistant gloves (double-gloving is recommended)
-
A lab coat or gown
-
Safety goggles or a face shield
2. Waste Segregation: All items that have come into contact with this compound must be treated as cytotoxic waste and segregated from other waste streams at the point of generation.[2] This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipette tips, culture plates)
-
Contaminated PPE
-
Solutions containing this compound
-
Spill cleanup materials
3. Waste Containers and Labeling:
-
Container Selection: Use clean, dry, and chemically resistant containers with secure screw-top caps.[1] The container material must be compatible with the waste being collected. For sharps, use designated puncture-resistant sharps containers.[2][3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste" and include the full chemical name ("this compound") and any known hazards.[1] The date of waste accumulation should also be clearly marked.
4. Disposal of Different Waste Forms:
| Waste Type | Recommended Disposal Container |
| Solid this compound Waste (e.g., powder) | A securely sealed, chemically resistant container clearly labeled as "Hazardous Waste: this compound (Solid)." |
| Liquid this compound Waste (e.g., solutions) | A leak-proof, screw-cap container compatible with the solvent used, clearly labeled as "Hazardous Waste: this compound (Liquid)" with the solvent composition noted. Do not mix incompatible waste streams.[1] |
| Chemically Contaminated Sharps | A designated, puncture-resistant sharps container labeled "Cytotoxic Sharps Waste."[2][3] |
| Contaminated Labware and PPE | A designated, durable, leak-proof bag or container labeled "Cytotoxic Waste."[2][4] |
| Empty this compound Containers | Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your institution's EHS office. After rinsing, deface the original label and dispose of the container as regular laboratory waste or recycling, following institutional guidelines. |
5. Storage and Collection:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should have secondary containment to contain any potential leaks.
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS department. They are responsible for the final collection and disposal in accordance with federal, state, and local regulations.[1]
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound are not available in the reviewed literature. Chemical deactivation may be an option for some cytotoxic agents, but this must be performed by trained personnel following a validated protocol, and in consultation with the EHS department.[2]
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound when a specific SDS is not available.
Caption: Disposal workflow for this compound in the absence of a specific SDS.
References
Personal protective equipment for handling Isotoosendanin
This guide provides crucial safety and logistical information for the handling and disposal of Isotoosendanin, a natural triterpenoid (B12794562) with cytotoxic properties. The following procedures are based on established guidelines for managing cytotoxic compounds and are intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the literature search. The following recommendations are based on its known cytotoxic activities and general safety protocols for handling hazardous chemicals.[1][2][3] Always perform a risk assessment before beginning work.
I. Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure to cytotoxic compounds like this compound.[4][5][6] Workers should be trained in the correct selection and use of PPE.[4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-tested gloves (e.g., nitrile).[4] Change gloves regularly and immediately if contaminated. |
| Body Protection | Protective Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required to protect skin and clothing.[5] |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask should be worn to prevent inhalation of airborne particles.[5][6] For tasks with a higher risk of aerosol generation (e.g., weighing, preparing solutions, cleaning spills), a fit-tested N95 respirator is recommended.[6][7] |
| Eye Protection | Safety Goggles or Face Shield | Wear safety goggles or a full-face shield to protect against splashes.[4][5] |
| Additional Protection | Shoe Covers and Cap | Recommended to prevent the spread of contamination.[4] |
II. Operational Plan: Safe Handling and Experimental Protocols
Adherence to a strict operational plan is vital to minimize exposure and ensure a safe laboratory environment.
A. Engineering Controls and Designated Areas:
-
All work with this compound, especially handling of the pure compound and preparation of stock solutions, should be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control airborne particles.[6]
-
Access to the designated handling area should be restricted to authorized personnel.
B. Experimental Protocol: General Handling Procedure
-
Preparation: Before starting, ensure the work area is clean and decontaminated. Assemble all necessary materials and equipment.
-
Donning PPE: Put on all required PPE as outlined in Table 1, starting with shoe covers and cap, followed by the gown, mask/respirator, eye protection, and finally, two pairs of gloves.
-
Weighing and Reconstitution:
-
Handle solid this compound with care to avoid generating dust.
-
Weigh the compound on a tared weigh boat within the BSC or fume hood.
-
To reconstitute, add the solvent slowly to the solid to minimize aerosolization. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
-
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid skin contact and inhalation of the substance.[8]
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
-
Decontamination of Work Area:
-
Upon completion of work, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable laboratory disinfectant).
-
Wipe down the interior of the BSC or fume hood.
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Dispose of all PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Cytotoxic Waste: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and all used PPE, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Spill Management:
-
In case of a spill, immediately alert others and secure the area.[5]
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before cleaning the spill.[5]
-
Use a cytotoxic spill kit to absorb and contain the spill.[5]
-
Clean the area with a suitable decontaminating agent.
-
Dispose of all cleanup materials as cytotoxic waste.[5]
-
IV. Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. gerpac.eu [gerpac.eu]
- 7. england.nhs.uk [england.nhs.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
